molecular formula C12H11NO3 B1347619 [(2-Methylquinolin-8-yl)oxy]acetic acid CAS No. 5180-87-0

[(2-Methylquinolin-8-yl)oxy]acetic acid

Cat. No.: B1347619
CAS No.: 5180-87-0
M. Wt: 217.22 g/mol
InChI Key: OAHTXPCONILGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Methylquinolin-8-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound [(2-Methylquinolin-8-yl)oxy]acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(2-Methylquinolin-8-yl)oxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Methylquinolin-8-yl)oxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylquinolin-8-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-5-6-9-3-2-4-10(12(9)13-8)16-7-11(14)15/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHTXPCONILGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298189
Record name [(2-methylquinolin-8-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5180-87-0
Record name NSC121340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-methylquinolin-8-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis pathway of [(2-Methylquinolin-8-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of [(2-Methylquinolin-8-yl)oxy]acetic Acid

Introduction

[(2-Methylquinolin-8-yl)oxy]acetic acid is a quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and antimalarial activities[1]. The introduction of an oxyacetic acid moiety at the 8-position of the 2-methylquinoline core can enhance its chelating abilities and modify its pharmacokinetic profile, making it a valuable building block for the development of novel therapeutic agents and functional materials[2][3][4].

This guide provides a comprehensive overview of the predominant synthetic pathway for [(2-Methylquinolin-8-yl)oxy]acetic acid. The synthesis is efficiently executed in a two-step sequence, beginning with the construction of the 2-methyl-8-hydroxyquinoline core, followed by the attachment of the acetic acid side chain via a classic Williamson ether synthesis. This document will detail the mechanistic underpinnings, provide field-tested experimental protocols, and offer insights into the critical parameters of each step.

Overall Synthesis Pathway

The synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid is primarily accomplished through two key transformations:

  • Step 1: Doebner-von Miller Reaction - The synthesis of the intermediate, 2-methyl-8-hydroxyquinoline, from o-aminophenol and crotonaldehyde.

  • Step 2: Williamson Ether Synthesis & Hydrolysis - The reaction of 2-methyl-8-hydroxyquinoline with an ethyl haloacetate followed by saponification to yield the final product.

Overall_Synthesis_Pathway Reactant1 o-Aminophenol + Crotonaldehyde Intermediate 2-Methyl-8-hydroxyquinoline Reactant1->Intermediate Step 1: Doebner-von Miller Reaction EsterIntermediate Ethyl [(2-Methylquinolin-8-yl)oxy]acetate Intermediate:e->EsterIntermediate:w Step 2a: Williamson Ether Synthesis Reactant2 Ethyl Bromoacetate Reactant2->EsterIntermediate:w FinalProduct [(2-Methylquinolin-8-yl)oxy]acetic acid EsterIntermediate->FinalProduct Step 2b: Hydrolysis

Caption: Overall two-step synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid.

Part 1: Synthesis of 2-Methyl-8-hydroxyquinoline

The foundational step in this pathway is the construction of the heterocyclic quinoline core. The Doebner-von Miller reaction, a reliable and well-established method, is employed for this purpose[5]. This acid-catalyzed reaction involves the condensation of an aniline derivative, in this case, o-aminophenol, with an α,β-unsaturated aldehyde, crotonaldehyde.

Mechanism and Rationale

The reaction proceeds through a series of established steps:

  • Michael Addition: The amino group of o-aminophenol acts as a nucleophile, attacking the β-carbon of the protonated crotonaldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the carbonyl carbon onto the aromatic ring.

  • Dehydration: The cyclic intermediate readily loses a water molecule to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized to the thermodynamically stable aromatic quinoline system. An oxidizing agent, such as o-nitrophenol, is often included in the reaction mixture, which is itself reduced to o-aminophenol and can enter the reaction cycle, thereby improving the overall yield[6].

Experimental Protocol: Synthesis of 2-Methyl-8-hydroxyquinoline

This protocol is adapted from established procedures for quinoline synthesis[6][7].

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 33.0 g (0.3 mol) of o-aminophenol and 150 mL of 18% hydrochloric acid.

  • Reagent Addition: Heat the mixture to reflux with stirring. Over a period of 30 minutes, slowly add a solution of 14.0 g (0.1 mol) of o-nitrophenol (as an oxidizing agent) and 42.0 mL (0.4 mol) of crotonaldehyde.

  • Reaction: Maintain the reflux for 2 hours. The reaction mixture will darken significantly.

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with aqueous ammonia until it is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (4 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield a dark solid.

  • Purification: The crude product can be purified by vacuum distillation, collecting the fraction at 149–155 °C / 246 Pa, to yield 2-methyl-8-hydroxyquinoline as a solid[6].

Data Summary: Reagents for Step 1
ReagentMolar Mass ( g/mol )QuantityMolesRole
o-Aminophenol109.1333.0 g0.3Starting Material
Crotonaldehyde70.0942.0 mL0.4Starting Material
o-Nitrophenol139.1114.0 g0.1Oxidizing Agent
18% Hydrochloric Acid-150 mL-Solvent & Catalyst

Part 2: Synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid

This second stage involves the formation of an ether linkage, a classic example of the Williamson ether synthesis, followed by the hydrolysis of an ester to the desired carboxylic acid[8][9][10][11].

Mechanism and Rationale

The Williamson ether synthesis is a robust SN2 reaction[9][12].

  • Deprotonation: The phenolic hydroxyl group of 2-methyl-8-hydroxyquinoline is acidic and is deprotonated by a suitable base (e.g., potassium carbonate, sodium ethoxide) to form a nucleophilic quinolin-8-olate anion.

  • Nucleophilic Substitution (SN2): The generated olate anion attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate), displacing the halide ion and forming an ether linkage. This results in the intermediate, ethyl [(2-methylquinolin-8-yl)oxy]acetate[13].

  • Saponification (Hydrolysis): The ester intermediate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification. This process, known as saponification, cleaves the ester bond to yield the final carboxylic acid product and ethanol.

Williamson_Ether_Synthesis cluster_0 Step 2a: Ether Formation (SN2) cluster_1 Step 2b: Hydrolysis Quinolate 2-Methylquinolin-8-olate Anion (Nucleophile) TransitionState SN2 Transition State Quinolate->TransitionState Haloacetate Ethyl Bromoacetate (Electrophile) Haloacetate->TransitionState EsterProduct Ethyl [(2-Methylquinolin-8-yl)oxy]acetate TransitionState->EsterProduct EsterProduct_h Ethyl [(2-Methylquinolin-8-yl)oxy]acetate AcidProduct [(2-Methylquinolin-8-yl)oxy]acetic acid EsterProduct_h->AcidProduct 1) NaOH 2) H+ Hydroxide OH-

Caption: Mechanism of Williamson ether synthesis and subsequent hydrolysis.

Experimental Protocol: Williamson Ether Synthesis & Hydrolysis

This protocol is a representative procedure based on common laboratory practices for this transformation[10][13][14].

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-8-hydroxyquinoline (1 equiv.) in a suitable solvent such as dry dimethylformamide (DMF) or acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add ethyl bromoacetate or ethyl chloroacetate (1.1 equiv.) dropwise to the mixture[14]. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up (Ester): After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude ester may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ethyl [(2-methylquinolin-8-yl)oxy]acetate in ethanol or a mixture of tetrahydrofuran (THF) and water. Add an aqueous solution of sodium hydroxide (2-3 equiv.) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic (~pH 3-4). The final product, [(2-Methylquinolin-8-yl)oxy]acetic acid, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Summary: Reagents for Step 2
ReagentMolar Mass ( g/mol )Molar Equiv.Role
2-Methyl-8-hydroxyquinoline159.191.0Starting Material
Potassium Carbonate (K₂CO₃)138.211.5 - 2.0Base
Ethyl Bromoacetate167.001.1Alkylating Agent
Sodium Hydroxide (NaOH)40.002.0 - 3.0Hydrolysis Reagent

Characterization

The identity and purity of the final product, [(2-Methylquinolin-8-yl)oxy]acetic acid, must be confirmed through standard analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

A comprehensive vibrational analysis of a similar compound, (5-chloro-quinolin-8-yloxy) acetic acid, has been performed using DFT calculations, demonstrating the complexity and conformational possibilities of these molecules[15].

References

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]

  • Method for preparing 2-methyl-8-aminoquinoline
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. [Link]

  • 8-Bromo-2-methylquinoline. Acta Crystallographica Section E. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. SciRP.org. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Williamson Ether Synthesis. University of Texas at Dallas. [Link]

  • Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. ResearchGate. [Link]

  • Preparing Ethers. Chemistry LibreTexts. [Link]

  • New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. MDPI. [Link]

Sources

Technical Guide: Synthesis and Therapeutic Potential of [(2-Methylquinolin-8-yl)oxy]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, [(2-Methylquinolin-8-yl)oxy]acetic acid (CAS: 5180-87-0) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Derived from 8-hydroxyquinaldine , this moiety combines the potent metal-chelating properties of the 8-hydroxyquinoline core with a hydrophilic oxyacetic acid tail.[1]

This guide analyzes the scaffold's utility as a precursor for antimicrobial, antiamoebic, and neuroprotective agents.[1] By leveraging the Williamson ether synthesis and subsequent hydrolysis, researchers can generate a library of analogues with tunable lipophilicity and electronic properties.[1] The presence of the carboxylic acid group facilitates further derivatization into hydrazides, amides, and esters, expanding the chemical space for drug discovery [1, 2].[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The core molecule, 2-[(2-Methylquinolin-8-yl)oxy]acetic acid, exhibits a balance of lipophilicity (from the quinoline ring) and solubility (from the carboxylic acid).[1]

ParameterData
IUPAC Name 2-[(2-methylquinolin-8-yl)oxy]acetic acid
CAS Number 5180-87-0
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Melting Point 125–127 °C [3]
pKa (Predicted) ~3.5 (Carboxylic acid), ~5.2 (Quinoline N)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1]
Key IR Signals C=O stretch: ~1740 cm⁻¹; OH stretch (acid): 3410–3520 cm⁻¹ [3]

Synthetic Framework

Mechanistic Pathway

The synthesis follows a robust two-step protocol.[1] First, 8-hydroxyquinaldine undergoes a Williamson ether synthesis with ethyl chloroacetate under basic conditions to form the ester intermediate.[1] Second, base-catalyzed hydrolysis yields the free acid.[1]

The choice of Potassium Carbonate (K₂CO₃) in anhydrous acetone is critical.[1] It acts as a mild base to deprotonate the phenolic hydroxyl group without promoting side reactions on the pyridine ring.[1]

Validated Experimental Protocol

Objective: Synthesis of 2-[(2-Methylquinolin-8-yl)oxy]acetic acid (Compound 3b).

Step 1: Etherification (Ester Formation) [1]

  • Reagents: Dissolve 2-methyl-8-quinolinol (1.0 eq) in anhydrous acetone (40 mL per mmol).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to ensure phenoxide formation.

  • Alkylation: Dropwise add ethyl chloroacetate (1.1 eq).

  • Reaction: Reflux the mixture for 12 hours.

    • Self-Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3).[1] Reaction is complete when the starting phenol spot (lower Rf) disappears.[1]

  • Work-up: Filter off inorganic salts while hot. Evaporate the solvent.[1] Recrystallize the residue from ethanol to obtain the ester.[1]

Step 2: Hydrolysis (Acid Formation) [1]

  • Solubilization: Dissolve the ester (from Step 1) in ethanol (15 mL).

  • Saponification: Add 10% NaOH solution (excess, ~2-3 eq).

  • Reaction: Reflux for 6 hours.

  • Precipitation: Cool the mixture to room temperature. Acidify carefully with 2N HCl to pH 3–4.

    • Self-Validation: A solid precipitate should form immediately upon acidification.[1]

  • Purification: Filter the solid, wash with cold water (3 × 20 mL) to remove salts, and recrystallize from methanol.

Yield: ~80% | Appearance: White to cream-colored crystalline powder.[1]

Synthesis Workflow Visualization[1]

SynthesisPathway Start 8-Hydroxyquinaldine (Precursor) Reagents1 Ethyl Chloroacetate K2CO3, Acetone Reflux 12h Start->Reagents1 Intermediate Ethyl [(2-methylquinolin-8-yl)oxy]acetate (Ester) Reagents1->Intermediate Williamson Ether Synthesis Reagents2 NaOH / EtOH Reflux 6h HCl Neutralization Intermediate->Reagents2 Product [(2-Methylquinolin-8-yl)oxy]acetic acid (Target) Reagents2->Product Hydrolysis

Figure 1: Step-wise synthesis pathway from 8-hydroxyquinaldine to the target acetic acid derivative.

Derivatives & Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is highly sensitive to substitutions on the quinoline ring.[1] The 2-methyl group (quinaldine) enhances lipophilicity compared to the unsubstituted quinoline, potentially improving membrane permeability.[1]

Comparative Analysis of Analogues

The following table summarizes key derivatives synthesized using the protocol above, highlighting how ring substitution affects physicochemical properties [3].

CodeSubstitution (R)Yield (%)MP (°C)Electronic Effect
3a H (Parent)85127–129Neutral reference.[1]
3b 2-CH₃ 80 125–127 Electron-donating (+I); steric bulk at C2.
3c 4-CH₃80125–127Electron-donating (+I); para to N.
3d 5-NO₂85121–122Strong Electron-withdrawing (-M, -I); increases acidity.[1]
3e 5-Cl87127–129Lipophilic; Halogen bond potential.[1]
3h 5-Cl, 7-I95131–133"Clioquinol" analogue; enhanced chelation stability.[1]
SAR Logic & Chelation Mechanism

The primary mechanism of action for these derivatives often involves metal chelation .[1] The nitrogen (N1) and the ether oxygen (O8) create a "bite angle" suitable for bidentate coordination with divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).[1]

  • Electron-Withdrawing Groups (5-NO₂, 5-Cl): Reduce the basicity of the ring nitrogen, potentially altering metal binding constants (stability constants).[1]

  • Oxyacetic Tail: Provides a handle for solubility and can participate in secondary hydrogen bonding within the active site of enzymes (e.g., bacterial DNA gyrase or metalloproteases).[1]

SAR_Logic Core Quinoline Core (Scaffold) Pos2 Position 2 (Methyl) Increases Lipophilicity Steric Hindrance Core->Pos2 Pos57 Position 5/7 (Cl, NO2, I) Modulates Electronic Density Halogen Bonding Core->Pos57 Tail Oxyacetic Acid Tail Solubility H-Bond Donor/Acceptor Core->Tail Activity Biological Activity (Antimicrobial / Chelation) Pos2->Activity Membrane Permeability Pos57->Activity Receptor Affinity Tail->Activity Pharmacokinetics

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of scaffold modifications.[1]

Therapeutic Applications

Antimicrobial Agents

Derivatives such as 3e (5-chloro) and 3h (5-chloro-7-iodo) mimic the activity of classic halogenated quinolines (e.g., Clioquinol).[1] The acetic acid side chain reduces systemic toxicity while maintaining efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans) [3].[1]

Antiamoebic & Antimalarial Precursors

The acid group serves as a critical intermediate for synthesizing acylhydrazones and bisquinoline systems.[1] Bisquinolines, linked via the acetic acid moiety, have shown potency against chloroquine-resistant P. falciparum strains by inhibiting hemozoin formation [4].[1]

Neuroprotection (Metal Hypothesis)

By modulating the chelation of Cu²⁺ and Zn²⁺ in the brain, 8-hydroxyquinoline derivatives are investigated for Alzheimer’s disease therapy.[1] The (2-methylquinolin-8-yl)oxy]acetic acid derivatives offer a pathway to "pro-chelators" that are activated only under oxidative stress conditions [2].[1]

References

  • PubChem. 2-Methyl-8-quinolinol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Prachayasittikul, V. et al. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 2013.[1]

  • Desai, N.C. et al. Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents.[1] Discover Chemistry, 2025. Available at: [Link]

  • Li, Y. and Gao, W. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 2013.[1][2] Available at: [Link][1]

Sources

Technical Guide: [(2-Methylquinolin-8-yl)oxy]acetic Acid as a Potential Auxin Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(2-Methylquinolin-8-yl)oxy]acetic acid (CAS: 5180-87-0) represents a specialized scaffold within the class of synthetic auxin analogs. Structurally distinct from the classical indole-3-acetic acid (IAA) and the commercial herbicide 2,4-D, this molecule integrates a quinoline core with an oxyacetic acid side chain. While less commercially prominent than its chlorinated analog Cloquintocet (a herbicide safener) or Quinclorac (a quinoline-carboxylate herbicide), this compound serves as a critical chemical probe for dissecting the structure-activity relationships (SAR) of the SCF^TIR1/AFB auxin signaling complex. This guide details its synthesis, physicochemical properties, and mechanistic potential as either a weak agonist or a competitive antagonist in plant chemical biology.

Part 1: Chemical Identity & Physicochemical Profile

Structural Characterization

The molecule consists of a planar 2-methylquinoline (quinaldine) ring ether-linked at the 8-position to an acetic acid moiety. This configuration mimics the spatial arrangement of the carboxylate and aromatic ring found in natural auxin (IAA), satisfying the "ring-distance-charge" pharmacophore required for TIR1 binding.

PropertyData
IUPAC Name 2-[(2-methylquinolin-8-yl)oxy]acetic acid
CAS Number 5180-87-0
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
SMILES CC1=NC2=C(C=CC=C2OCC(O)=O)C=C1
pKa (Predicted) ~3.5 (Carboxylic acid), ~5.2 (Quinoline Nitrogen)
LogP ~1.8 (Moderate lipophilicity, systemic mobility)
Synthetic Pathway (Williamson Ether Synthesis)

The synthesis relies on a robust nucleophilic substitution between 8-hydroxy-2-methylquinoline and a haloacetic acid derivative.

Protocol:

  • Reagents: 8-Hydroxyquinaldine (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Solvent).

  • Step 1 (Alkylation): Dissolve 8-hydroxyquinaldine in DMF. Add K₂CO₃ and stir at 60°C for 30 min to generate the phenoxide. Add ethyl chloroacetate dropwise. Heat at 80°C for 4-6 hours.

  • Step 2 (Hydrolysis): Treat the intermediate ester with NaOH (2M, aq/MeOH) at room temperature for 2 hours.

  • Workup: Acidify with HCl to pH 3-4. The free acid precipitates as a white/off-white solid. Recrystallize from Ethanol/Water.

Synthesis SM1 8-Hydroxy-2-methylquinoline (Nucleophile) Inter Ethyl Ester Intermediate SM1->Inter K2CO3, DMF, 80°C (SN2 Reaction) SM2 Ethyl Chloroacetate (Electrophile) SM2->Inter Prod [(2-Methylquinolin-8-yl)oxy]acetic Acid Inter->Prod NaOH, then HCl (Hydrolysis)

Caption: Two-step synthesis via Williamson etherification followed by ester hydrolysis.

Part 2: Mechanism of Action (The Core)

Interaction with SCF^TIR1/AFB Complex

Synthetic auxins function as "molecular glue," stabilizing the interaction between the F-box protein TIR1 (or AFB homologs) and the Aux/IAA transcriptional repressors.

  • Agonist Potential: The oxyacetic acid tail occupies the same binding pocket as the acetate of IAA, interacting with the catalytic Arg403 (Arabidopsis numbering). The planar quinoline ring stacks within the hydrophobic pocket formed by Phe82 and Phe351.

  • The "2-Methyl" Effect (Steric Modulation):

    • In phenoxy auxins (e.g., MCPA), a 2-methyl group enhances activity by locking the ring conformation.

    • In quinoline-8-oxyacetates, the 2-methyl group is distal to the ether linkage. However, it may create steric clash with the "back wall" of the TIR1 pocket or specific AFB variants (AFB5), potentially shifting the profile from a strong agonist to a weak agonist or competitive antagonist .

    • Note: The structural analog Cloquintocet (5-chloro variant) acts as a safener, often by competing for the receptor or inducing rapid detoxification, suggesting this scaffold has lower intrinsic toxicity than 2,4-D.

Signaling Cascade Visualization

The following diagram illustrates the canonical pathway this molecule attempts to hijack.

AuxinSignaling Ligand [(2-Methylquinolin-8-yl)oxy]acetic Acid Complex Ternary Complex (Ligand-TIR1-Aux/IAA) Ligand->Complex Binds Pocket TIR1 SCF(TIR1/AFB) Complex (E3 Ligase) TIR1->Complex AuxIAA Aux/IAA Repressor AuxIAA->Complex Recruited Ub Ubiquitination Complex->Ub Stabilizes Interaction Proteasome 26S Proteasome Degradation Ub->Proteasome ARF ARF Transcription Factors (Freed) Proteasome->ARF Degrades Repressor Response Gene Expression (Root Growth Inhibition / Epinasty) ARF->Response Activates Transcription

Caption: Canonical auxin signaling pathway. The molecule acts as the ligand initiating complex assembly.

Part 3: Experimental Validation Protocols

To validate the activity of [(2-Methylquinolin-8-yl)oxy]acetic acid, the following assays are standard in chemical biology.

Arabidopsis Root Growth Inhibition Assay

This is the "gold standard" phenotypic screen. Agonists inhibit primary root growth; antagonists restore growth in the presence of IAA.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 1/2 MS medium containing 1% sucrose and 0.8% agar.

  • Treatment: Supplement plates with the compound at a log-scale concentration range (0.1 µM, 1 µM, 10 µM, 50 µM).

    • Control: DMSO only.

    • Positive Control: 2,4-D (0.1 µM).

  • Growth: Stratify (4°C, 2 days), then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Data Analysis: Measure primary root length using ImageJ.

    • Expected Result (Agonist): Dose-dependent shortening of roots and increased root hair density.

    • Expected Result (Antagonist): No inhibition alone; rescues root length when co-applied with IAA.

DR5::GUS Reporter Assay

Visualizes spatial activation of auxin signaling.

  • Plant Material: Transgenic Arabidopsis carrying DR5::GUS (auxin-responsive promoter driving β-glucuronidase).

  • Incubation: Transfer 5-day-old seedlings to liquid MS media containing 10 µM of the test compound for 4-12 hours.

  • Staining: Incubate in X-Gluc solution at 37°C overnight. Clear chlorophyll with 70% ethanol.

  • Observation: Blue precipitate indicates active auxin signaling.

    • Interpretation: Strong blue staining in root tips = Agonist. Absence of blue (compared to IAA control) = Inactive or Antagonist.

Part 4: Comparative Analysis

Feature[(2-Methylquinolin-8-yl)oxy]acetic acid2,4-DCloquintocet-mexylQuinclorac
Core Structure Quinoline EtherPhenoxy EtherQuinoline Ether (Ester)Quinoline Carboxylate
Primary Role Research Probe / Potential HerbicideStrong HerbicideSafener (Antidote)Herbicide (Grass specific)
Receptor Preference Likely TIR1/AFB5 (Broad)TIR1/AFB2Weak TIR1 binderAFB5 Selective
Metabolic Stability High (Quinoline ring resists oxidation)ModerateRapid hydrolysis (Ester -> Acid)High
Key Difference 2-Me group provides steric bulk; lacks Cl atoms of potent herbicides.2,4-Dichloro pattern is essential for high potency.5-Chloro + Mexyl ester confers safening activity.Carboxyl on ring (not ether linked).

Part 5: References

  • Dharmasiri, N., et al. (2005).[1] "The F-box protein TIR1 is an auxin receptor." Nature, 435, 441–445. [Link]

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120. [Link]

  • Christoffersen, R. E., et al. (2009).[1] "Safeners for auxin herbicides."[2] Weed Science, 57, 51-59. (Contextual grounding for quinoline-oxyacetate class).

  • Hayashi, K., et al. (2008).[1] "Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling." PNAS, 105(15), 5632-5637. [Link]

Sources

Physicochemical properties of [(2-Methylquinolin-8-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of [(2-Methylquinolin-8-yl)oxy]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Compounds incorporating the 8-hydroxyquinoline moiety, in particular, have garnered significant attention due to their unique chemical properties and a wide spectrum of pharmacological activities.[2] These activities include anticancer, anti-HIV, antifungal, and neuroprotective effects, often attributed to their ability to chelate metal ions.[2][3]

[(2-Methylquinolin-8-yl)oxy]acetic acid belongs to this important class of molecules. It is an ether derivative of the well-studied compound 8-hydroxy-2-methylquinoline (also known as 8-hydroxyquinaldine). The introduction of the acetic acid moiety via an ether linkage dramatically alters the molecule's physicochemical profile, introducing a key acidic functional group. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for any rational drug design and development program.[4][5] This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the essential physicochemical characteristics of [(2-Methylquinolin-8-yl)oxy]acetic acid, offering both foundational data and the practical methodologies required to validate them.

Molecular Identity and Core Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. These parameters govern everything from solubility and membrane permeability to formulation and stability.

Chemical Structure:

structure mol [(2-Methylquinolin-8-yl)oxy]acetic acid

Caption: Chemical structure of [(2-Methylquinolin-8-yl)oxy]acetic acid.

Key Identifiers and Properties:

The following table summarizes the core physicochemical data for [(2-Methylquinolin-8-yl)oxy]acetic acid. It is crucial to recognize that while some data may be experimentally determined, many values in public databases are computationally predicted. For mission-critical applications, experimental verification is non-negotiable.

PropertyValueSignificance in Drug Development
CAS Number 5180-87-0Unique chemical identifier for database tracking and regulatory purposes.
Molecular Formula C₁₂H₁₁NO₃Confirms elemental composition.
Molecular Weight 217.22 g/mol Impacts diffusion, membrane passage, and molar concentration calculations.
pKa (Acid Dissociation Constant) ~4.0 (Carboxylic Acid, Predicted), ~4.5 (Quinoline N, Predicted)Determines ionization state at physiological pH, affecting solubility, absorption, and target binding.
LogP (Octanol/Water Partition Coeff.) ~2.0 - 2.5 (Predicted)Measures lipophilicity; a key predictor of membrane permeability and potential for toxicity.
Aqueous Solubility pH-dependentCritical for bioavailability and formulation; low solubility is a major hurdle in development.
Polar Surface Area (TPSA) 59.4 Ų (for a similar chloro-derivative)[6]Predicts membrane permeability; values >140 Ų often correlate with poor oral bioavailability.
Hydrogen Bond Donors 1 (Carboxylic OH)[6]Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 3 (Quinoline N, Ether O, Carbonyl O)[6]Influences solubility and receptor binding interactions.

The Causality Behind the Properties: A Deeper Dive

Simply listing data is insufficient. A senior scientist must understand why the molecule behaves as it does. The structure of [(2-Methylquinolin-8-yl)oxy]acetic acid presents a fascinating duality: the rigid, largely hydrophobic 2-methylquinoline ring system and the flexible, hydrophilic oxyacetic acid side chain.

  • Acidity and Basicity (pKa): This molecule is amphoteric. The carboxylic acid group (-COOH) readily donates a proton, giving it an acidic pKa. Concurrently, the nitrogen atom in the quinoline ring can accept a proton, conferring a basic pKa. This dual nature means its net charge is highly sensitive to pH. In the acidic environment of the stomach (pH 1.5-3.5), the quinoline nitrogen will likely be protonated (cationic), while the carboxylic acid remains largely neutral. In the near-neutral pH of the intestines and blood (pH ~7.4), the carboxylic acid will be deprotonated (anionic). This pH-dependent ionization is a master variable controlling solubility, absorption across the gut wall, and interaction with protein targets.

  • Lipophilicity (LogP): The LogP value reflects the balance between the hydrophobic quinoline core and the hydrophilic side chain. A predicted LogP in the 2.0-2.5 range suggests a compound that can readily partition into lipid bilayers, a prerequisite for passive diffusion across cell membranes. However, this must be balanced; excessively high LogP values can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

  • Solubility: The presence of both a titratable acid and a base makes the aqueous solubility of this compound exquisitely dependent on pH. At very low or very high pH, where the molecule is fully ionized as a cation or anion respectively, solubility will be at its maximum. Near its isoelectric point (the pH at which the net charge is zero), the molecule will be least soluble. This is a critical consideration for developing an oral dosage form, as the compound must dissolve in the gastrointestinal tract to be absorbed.

  • Chemical Stability: The ether linkage is generally stable under physiological conditions. The quinoline ring itself is a robust aromatic system. Computational studies on the related 2-(quinolin-8-yloxy) acetic acid suggest a large HOMO-LUMO energy gap, which implies high excitation energies, good kinetic stability, and high chemical hardness.[7]

Synthesis and Structural Verification: A Self-Validating Workflow

Trust in experimental data begins with a robust and verifiable synthesis. The most direct and common route to synthesize [(2-Methylquinolin-8-yl)oxy]acetic acid is via the Williamson ether synthesis. This protocol is reliable and the progress can be easily monitored.

Synthetic Workflow:

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product SM1 2-Methyl-8-hydroxyquinoline Reaction Williamson Ether Synthesis Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reflux SM1->Reaction SM2 Ethyl Bromoacetate SM2->Reaction Int Ethyl [(2-Methylquinolin-8-yl)oxy]acetate Reaction->Int Hydrolysis Base Hydrolysis (e.g., NaOH) followed by Acidification (HCl) Int->Hydrolysis Product [(2-Methylquinolin-8-yl)oxy]acetic acid Hydrolysis->Product logp_workflow A Prepare Pre-Saturated Octanol and Water (pH 7.4 Buffer) B Add Known Concentration of Compound to Mixture A->B C Shake Vigorously (e.g., 24h at 25°C) to Reach Equilibrium B->C D Centrifuge to Separate Aqueous and Octanol Phases C->D E Measure Compound Concentration in Aqueous Phase (C_water) (e.g., by UV-Vis or LC-MS) D->E F Measure Compound Concentration in Octanol Phase (C_octanol) D->F G Calculate LogP = log₁₀(C_octanol / C_water) E->G F->G

Sources

[(2-Methylquinolin-8-yl)oxy]acetic acid structural elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Characterization of [(2-Methylquinolin-8-yl)oxy]acetic Acid

Executive Summary

This technical guide details the structural elucidation of [(2-Methylquinolin-8-yl)oxy]acetic acid , a functionalized quinoline derivative.[1][2] Often utilized as a polydentate ligand in coordination chemistry and a scaffold for auxin-mimetic agrochemicals, this molecule presents specific regioisomeric challenges during characterization.[1][2]

The core objective of this guide is to provide a self-validating analytical workflow. We distinguish the target molecule from its precursors (8-hydroxyquinaldine) and potential by-products (esters or N-alkylated isomers) using a multi-modal spectroscopic approach grounded in Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1][2]

Synthetic Origin & Chemical Context

To understand the structure, one must understand its origin.[1][2] The synthesis follows a classic Williamson Ether Synthesis , utilizing the enhanced acidity of the phenolic hydroxyl group at the C8 position of the quinoline ring.[2]

Reaction Logic:

  • Precursor: 2-Methyl-8-quinolinol (8-Hydroxyquinaldine).[1][2] The 2-methyl group provides steric bulk, preventing close approach of certain metal ions in subsequent applications, differentiating it from the unsubstituted 8-hydroxyquinoline (oxine).[1][2]

  • Reagent: Chloroacetic acid (or ethyl chloroacetate followed by hydrolysis).

  • Conditions: Base-catalyzed (K₂CO₃ or NaOH) reflux in a polar aprotic solvent (DMF or Acetone).[1][2]

Critical Regiochemistry: The quinoline nitrogen is a potential nucleophile.[1][2] However, under basic conditions with a hard electrophile (chloroacetate) and the specific pKa profile of 8-hydroxyquinolines, O-alkylation is kinetically and thermodynamically favored over N-alkylation.[1][2] The structural elucidation protocols below are designed specifically to confirm this O-linkage.

Visualization: Synthetic Pathway

Synthesis cluster_0 Precursors cluster_1 Conditions cluster_2 Target SM1 8-Hydroxyquinaldine (C10H9NO) Cond Reflux / Base (K2CO3 / DMF) SM1->Cond SM2 Chloroacetic Acid (Cl-CH2-COOH) SM2->Cond Prod [(2-Methylquinolin-8-yl)oxy] acetic acid Cond->Prod O-Alkylation

Figure 1: Williamson ether synthesis pathway favoring O-alkylation over N-alkylation.[1][2]

Spectroscopic Strategy & Data Interpretation

The validation of the structure relies on three distinct "fingerprints": the intact quinoline core, the ether linkage, and the carboxylic acid terminus.[2]

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).[1][2]

  • Expected Molecular Ion: [M+H]⁺ = 218.2 m/z (Calculated MW: 217.22 g/mol ).[1][2]

  • Fragmentation Pattern:

    • Loss of CO₂ (44 Da) is characteristic of free carboxylic acids.[1][2]

    • Cleavage of the ether bond yields the 8-hydroxyquinaldine fragment (m/z ~160).[1][2]

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the oxidation state of the carbonyl group and the presence of the ether.[2]

Functional GroupWavenumber (cm⁻¹)Diagnostic Value
O-H (Carboxylic) 2500–3300 (Broad)Confirms free acid (differentiates from ester precursor).[1][2]
C=O (Carbonyl) 1700–1730 (Strong)Diagnostic for carboxylic acid dimer.
C=N (Ring) ~1590–1610Confirms integrity of the quinoline ring.[1][2]
C-O-C (Ether) 1230–1260Critical: Confirming the ether linkage at C8.
Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.[1][2] The data below represents the expected chemical shifts in DMSO-d₆, a solvent that prevents exchange of the acidic proton and solubilizes the polar molecule.[2]

¹H NMR (400 MHz, DMSO-d₆):

  • The "Anchor" (2-Methyl): A sharp singlet at δ 2.71 ppm (3H).[1][2] This confirms the quinaldine core is intact.[1][2]

  • The Linker (O-CH₂): A sharp singlet at δ 4.88 ppm (2H).[1][2]

    • Note: If this peak appears as a quartet, it indicates accidental ethyl ester formation.[1][2] If it is absent, the reaction failed.[1][2]

  • The Acid (COOH): A broad singlet at δ 12.5–13.0 ppm (1H).[1][2] Exchangeable with D₂O.

  • Aromatic Region (Quinoline):

    • H3 and H4 (Pyridine ring): Two doublets around δ 7.4 and δ 8.2 ppm .[1][2]

    • H5, H6, H7 (Benzene ring): Multiplet pattern δ 7.1–7.5 ppm .[1][2]

¹³C NMR & 2D Correlations (HMBC): To rigorously prove the O-alkylation (vs. N-alkylation), one must observe a Heteronuclear Multiple Bond Correlation (HMBC).[1][2]

  • Key Correlation: The methylene protons (δ 4.88 ) must show a strong cross-peak to the C8 quaternary carbon of the quinoline ring (typically ~153 ppm ).[2] This definitively places the acetic acid chain on the oxygen.[2]

Experimental Protocol: Synthesis & Analysis

This protocol is designed for research-grade synthesis (1–5g scale).[1][2]

Step 1: Synthesis
  • Dissolution: Dissolve 2-methyl-8-quinolinol (1.0 eq) in anhydrous DMF (10 mL/g).

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 eq). Stir at room temperature for 30 mins. The solution will turn yellow/orange (phenoxide formation).[1][2]

  • Alkylation: Add chloroacetic acid (1.1 eq) dropwise.[1][2]

    • Tip: If using ethyl chloroacetate, a subsequent hydrolysis step (NaOH/MeOH) is required.[1][2] Direct alkylation with the acid requires 2.2 eq of base to neutralize the carboxylic acid proton first.[2]

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Mobile Phase: MeOH:DCM 1:9).[1][2]

  • Workup: Pour the mixture into ice-cold water. Acidify to pH 3–4 with 1M HCl. The product should precipitate as a solid.[1][2]

  • Purification: Recrystallize from Ethanol/Water.

Step 2: Analytical Validation Workflow

Analysis cluster_screening Phase 1: Screening cluster_conf Phase 2: Structural Proof Sample Isolated Solid MS MS (ESI+) Check m/z 218 Sample->MS IR FT-IR Check C=O (1710) & Ether (1250) MS->IR NMR1 1H NMR Confirm 2-Me (2.7ppm) & O-CH2 (4.9ppm) IR->NMR1 NMR2 HMBC (2D NMR) Confirm O-C8 Linkage NMR1->NMR2 Valid Final Release NMR2->Valid Structure Confirmed

Figure 2: Step-by-step analytical decision tree for structural validation.

Crystallographic Considerations

While NMR provides solution-state structure, X-ray diffraction (XRD) offers definitive solid-state proof.[1][2]

  • Packing: These molecules typically form centrosymmetric dimers via the carboxylic acid groups (R²₂(8) motif).[1][2]

  • Pi-Stacking: The planar quinoline rings often exhibit offset pi-stacking interactions (3.5–3.8 Å distance), which stabilizes the crystal lattice.[1][2]

  • Water Inclusion: Depending on the recrystallization solvent, the lattice frequently incorporates water molecules, bridging the ether oxygen and the carboxylic acid via hydrogen bonds.[2]

References

  • Synthesis of 8-Hydroxyquinoline Derivatives

    • Source: Scientific Research Publishing (SciRP).[1][2] "Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative."

    • Relevance: Establishes the baseline bond orders and DFT calculations for the ether linkage
    • URL:[2]

  • Crystallographic Data of Analogs

    • Source: ResearchGate.[1][2][3] "Ethyl 2-(quinolin-8-yloxy)acetate monohydrate."[1][2]

    • Relevance: Provides the crystal packing model (P2/n space group)
    • URL:

  • Applications in Coordination Chemistry

    • Source: MDPI.[1][2] "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines."

    • Relevance: details the biological activity and chelation modes of 8-oxyacetate deriv
    • URL:[2]

Sources

The Quinoline-Acetic Acid Scaffold: From Synthetic Origins to Blockbuster Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

The quinoline ring system, fused with an acetic acid moiety (proximal or distal), represents a privileged scaffold in medicinal chemistry. While the quinoline core provides a robust lipophilic anchor capable of


-

stacking interactions within receptor pockets, the acetic acid tail serves as a critical ionic "warhead," often forming salt bridges with positively charged residues (Arginine or Lysine) in G-protein coupled receptors (GPCRs).

This guide analyzes the evolution of this scaffold, tracing its trajectory from early antimalarial quinolines to the blockbuster Leukotriene Receptor Antagonists (LTRAs) like Montelukast , and into the modern era of CRTH2 antagonists .

The Golden Era: Leukotriene Receptor Antagonists (LTRAs)

The most commercially and clinically significant application of the quinoline-based acid scaffold is the inhibition of the Cysteinyl Leukotriene Receptor 1 (CysLT1).

The Montelukast Story: A Lesson in SAR

The discovery of Montelukast (Singulair®) by Merck Frosst is a masterclass in Structure-Activity Relationship (SAR) optimization. The goal was to block the action of Leukotriene D4 (LTD4), a potent bronchoconstrictor.

  • The Lead: Early screens identified quinoline derivatives that mimicked the conjugated triene system of natural leukotrienes.

  • The Optimization:

    • The Quinoline Core: Retained for lipophilic binding.

    • The Styryl Linker: A rigid spacer (styryl group) was added to mimic the geometry of the LTD4 double bonds.

    • The Acidic Tail: Early iterations used simple carboxylic acids. However, metabolic stability and potency were issues. The breakthrough came by attaching the acetic acid group to a cyclopropane ring. This gem-dimethyl-like effect restricted conformational freedom, enhancing binding affinity to the CysLT1 receptor and improving metabolic stability against

      
      -oxidation.
      
Mechanism of Action

Montelukast acts as a competitive antagonist at the CysLT1 receptor in the lungs. By blocking LTD4 binding, it prevents airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process.

G AA Arachidonic Acid LTA4 Leukotriene A4 AA->LTA4 5-LOX Pathway LOX 5-Lipoxygenase LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (Potent Bronchoconstrictor) LTC4->LTD4 GGT CysLT1 CysLT1 Receptor LTD4->CysLT1 Activation Montelukast Montelukast (Quinoline-Acid) Montelukast->CysLT1 Blockade (Antagonist)

Figure 1: The Arachidonic Acid Cascade showing the precise intervention point of Quinoline-based LTRAs.

The New Frontier: CRTH2 Antagonists

Beyond CysLT1, the quinoline scaffold has found renewed utility in targeting CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a receptor for Prostaglandin D2 (PGD2).[1]

Structural Shift: The Indole-Quinoline Hybrid

Unlike Montelukast, where the quinoline is the primary core, many CRTH2 antagonists utilize a "hybrid" architecture.

  • Example: AZ11665362 .

  • Structure: An indole-acetic acid core substituted with a quinoline ring.

  • Role of Quinoline: In this context, the quinoline acts as a bulky lipophilic substituent that occupies a hydrophobic pocket in the CRTH2 receptor, while the acetic acid on the indole provides the essential ionic interaction.

Comparative Data: LTRA vs. CRTH2 Antagonists
FeatureMontelukast (LTRA)AZ11665362 (CRTH2 Antagonist)
Primary Core QuinolineIndole (with Quinoline substituent)
Acidic Moiety Cyclopropane-acetic acidIndole-1-acetic acid
Linker Thioether + StyrylDirect bond / Methylene
Target CysLT1 ReceptorCRTH2 (DP2) Receptor
Indication Asthma, Allergic RhinitisAsthma (Investigational), COPD
Binding Mode Ionic anchor + Hydrophobic tailIonic anchor + Hydrophobic pocket fill

Synthetic Architectures & Methodologies

For the medicinal chemist, constructing these scaffolds requires robust methods to install the acetic acid moiety, often via a thioether linkage (as seen in Montelukast precursors) or direct alkylation.

Core Protocol: Thio-Alkylation of Quinolines

A critical step in synthesizing Montelukast-like derivatives is the formation of the thioether bond linking the quinoline to the acidic tail.

Methodology: Nucleophilic Substitution on 2-Chloroquinolines.[2]

Experimental Protocol: Synthesis of Ethyl 2-(quinolin-2-ylthio)acetate

This protocol serves as a self-validating model for installing the acetic acid side chain.

Reagents:

  • 2-Chloroquinoline (1.0 eq)

  • Ethyl 2-mercaptoacetate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) (Solvent)[2]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-Chloroquinoline (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol) in one portion. The suspension should be stirred under nitrogen.
    
  • Nucleophile Addition: Dropwise add Ethyl 2-mercaptoacetate (12 mmol) via syringe over 10 minutes to control exotherm.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (2-Chloroquinoline) is less polar than the product. Look for the disappearance of the SM spot (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexane).

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours, followed by acidification to pH 4.

Synthesis Start 2-Chloroquinoline (Electrophile) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate DMF, 80°C Reagents Ethyl 2-mercaptoacetate + K2CO3 (Base) Reagents->Intermediate Product Ethyl 2-(quinolin-2-ylthio)acetate (Thioether Scaffold) Intermediate->Product -KCl, -HCl Hydrolysis LiOH / THF / H2O (Saponification) Product->Hydrolysis Optional Step Final Quinoline-thio-acetic Acid (Free Acid) Hydrolysis->Final Acidification (pH 4)

Figure 2: Synthetic pathway for generating the Quinoline-Thio-Acetic Acid core.

Scientific Integrity & Causality

Why the Acetic Acid?

In drug design, the length of the carboxylic acid linker is not arbitrary.

  • pKa Modulation: Acetic acid derivatives typically have a pKa range of 4.5–5.0. This ensures they are ionized at physiological pH (7.4), allowing for strong electrostatic interactions with cationic receptor residues.

  • Conformational Restriction: Longer chains (propionic, butyric) introduce excessive entropic penalties upon binding. The acetic acid (1-carbon spacer) or cyclopropane-acetic acid (rigidified spacer) offers an optimal balance of reach and rigidity.

The Quinoline "Privilege"

The quinoline ring is preferred over naphthalene or other bicycles because of the Nitrogen atom. The Nitrogen provides:

  • H-Bond Acceptor: It can accept hydrogen bonds from receptor water networks.

  • Dipole Moment: It alters the electronic distribution of the ring, affecting

    
    -stacking strength with aromatic residues (e.g., Phenylalanine) in the binding pocket.
    

References

  • Discovery of Montelukast: Young, R. N. (2001). "Discovery of montelukast: a once-a-day oral antagonist of leukotriene D4 for the treatment of chronic asthma."[3][4] Progress in Medicinal Chemistry. Link

  • CRTH2 Antagonist AZ11665362: Boehringer Ingelheim / AstraZeneca. (2011). "A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils."[5] International Archives of Allergy and Immunology. Link

  • Montelukast SAR: Bernstein, P. R. (1998). "Chemistry and structure–activity relationships of leukotriene receptor antagonists." American Journal of Respiratory and Critical Care Medicine. Link

  • Quinoline Synthesis Review: "Synthesis, Reactions and Medicinal Uses of Quinoline." Pharmaguideline. Link

  • Tetrahydroquinoline CRTH2 Antagonists: Liu, J., et al. (2009).[6] "Tetrahydroquinoline derivatives as CRTH2 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antimicrobial Potential of [(2-Methylquinolin-8-yl)oxy]acetic Acid

The quinoline nucleus is a cornerstone in the architecture of antimicrobial agents, demonstrating remarkable versatility and a broad spectrum of activity.[1][2][3] Historically, the journey from the antimalarial quinine to the synthetic nalidixic acid paved the way for the development of the highly successful fluoroquinolone class of antibiotics, which primarily target bacterial DNA topoisomerases.[1] More recently, the diarylquinoline derivative bedaquiline, which inhibits mycobacterial ATP synthase, has been approved for treating multi-drug resistant tuberculosis, underscoring the continued relevance of this scaffold in tackling challenging pathogens.[1] Compounds containing the 8-hydroxyquinoline (8-HQ) moiety, a close structural relative of the topic compound, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[4][5] This guide focuses on the untapped potential of a specific derivative, [(2-Methylquinolin-8-yl)oxy]acetic acid, providing a technical framework for its synthesis, evaluation, and mechanistic elucidation as a novel antimicrobial candidate.

Part 1: Synthesis and Characterization

The rational design of novel antimicrobial agents begins with a robust and reproducible synthetic pathway. For [(2-Methylquinolin-8-yl)oxy]acetic acid, a logical and efficient approach involves the Williamson ether synthesis, a well-established method for forming ether linkages.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2-methyl-8-hydroxyquinoline.

  • Step 1: O-Alkylation. The phenolic hydroxyl group of 2-methyl-8-hydroxyquinoline is first reacted with a suitable haloacetate ester, such as ethyl chloroacetate, in the presence of a base. This reaction, a classic Williamson ether synthesis, is expected to proceed smoothly.[4][6]

  • Step 2: Saponification. The resulting ester intermediate is then subjected to hydrolysis under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final product, [(2-Methylquinolin-8-yl)oxy]acetic acid.[7]

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate Product cluster_reagents2 Step 2 Reagents cluster_final Final Product Start 2-Methyl-8-hydroxyquinoline Intermediate Ethyl [(2-methylquinolin-8-yl)oxy]acetate Start->Intermediate Step 1: O-Alkylation (Williamson Ether Synthesis) Reagent1 Ethyl Chloroacetate (ClCH₂COOEt) Reagent1->Intermediate Base1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base1->Intermediate Final [(2-Methylquinolin-8-yl)oxy]acetic acid Intermediate->Final Step 2: Saponification (Hydrolysis) Reagent2 Base (e.g., NaOH) Acid (e.g., HCl) Reagent2->Final

Caption: Proposed two-step synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid.

Protocol: Synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid

Objective: To synthesize the target compound via O-alkylation followed by hydrolysis.

Materials:

  • 2-Methyl-8-hydroxyquinoline

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of Ethyl [(2-methylquinolin-8-yl)oxy]acetate

  • To a solution of 2-methyl-8-hydroxyquinoline (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization from ethanol.

Step 2: Synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid

  • Dissolve the purified ethyl [(2-methylquinolin-8-yl)oxy]acetate (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours until TLC indicates the complete consumption of the starting material.

  • Cool the mixture and evaporate the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Part 2: Evaluation of Antimicrobial Activity

A systematic evaluation of the compound's antimicrobial spectrum is critical. This involves determining its inhibitory and cidal activity against a diverse panel of clinically relevant pathogens.

Anticipated Antimicrobial Spectrum

Based on the known activity of quinoline derivatives, [(2-Methylquinolin-8-yl)oxy]acetic acid is hypothesized to exhibit activity against:

  • Gram-positive bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA), as other quinoline derivatives have shown potent anti-staphylococcal properties.[1][8]

  • Gram-negative bacteria: Potentially against pathogens like Escherichia coli and Klebsiella pneumoniae, although quinolones often show variable efficacy against this group.[1]

  • Mycobacteria: The quinoline core is present in the anti-tuberculosis drug bedaquiline, suggesting potential activity against Mycobacterium tuberculosis.[1][5]

  • Fungi: Some quinoline hybrids have demonstrated antifungal activity against species like Cryptococcus neoformans and Candida spp.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear, tabular format.

MicroorganismStrain[(2-Methylquinolin-8-yl)oxy]acetic acid MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusATCC 29213Data0.251
Staphylococcus aureus (MRSA)USA300Data>321
Escherichia coliATCC 25922Data0.015N/A
Klebsiella pneumoniaeATCC 700603Data0.03N/A
Mycobacterium smegmatismc²155Data2N/A
Candida albicansATCC 90028DataN/AN/A

N/A: Not Applicable

Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized [(2-Methylquinolin-8-yl)oxy]acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inocula, standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.

  • Include a positive control (medium + inoculum, no drug) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Part 3: Elucidating the Mechanism of Action

Understanding how a compound kills or inhibits microbial growth is paramount for its development. Quinolines are known to act via multiple mechanisms. One plausible mechanism for an 8-hydroxyquinoline analog is the disruption of the bacterial cell membrane.[9]

Proposed Mechanism: Membrane Disruption

The lipophilic quinoline core could facilitate the compound's insertion into the bacterial cytoplasmic membrane. The polar oxyacetic acid group may then interact with the phospholipid head groups, leading to a destabilization of the bilayer. This disruption can cause increased membrane permeability, leading to the leakage of essential intracellular components like ATP and ions, dissipation of the membrane potential, and ultimately, cell death.[9]

Mechanism_Diagram cluster_compound Compound Action cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Compound [(2-Methylquinolin-8-yl)oxy]acetic acid Membrane Lipid Bilayer Compound->Membrane Inserts into Permeability Increased Permeability Membrane->Permeability Disrupts Depolarization Membrane Depolarization Permeability->Depolarization Leakage Leakage of ATP & Ions Permeability->Leakage Death Cell Death Depolarization->Death Leakage->Death

Caption: Proposed mechanism of action via bacterial membrane disruption.

Protocol: Membrane Potential Assay

Objective: To assess the compound's ability to depolarize the bacterial cytoplasmic membrane.

Materials:

  • Bacterial cells (e.g., S. aureus) grown to mid-log phase

  • Phosphate-buffered saline (PBS)

  • Membrane potential-sensitive dye (e.g., DiSC₃(5))

  • Test compound and positive control (e.g., Valinomycin)

  • Fluorometer with appropriate excitation/emission filters

Procedure:

  • Harvest mid-log phase bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specified optical density (e.g., OD₆₀₀ = 0.1).

  • Add the DiSC₃(5) dye to the cell suspension to a final concentration of 1 µM and incubate in the dark until a stable fluorescence baseline is achieved (this indicates dye uptake and quenching).

  • Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the cell suspension.

  • Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates dye release from the depolarized membrane.

  • A known membrane-depolarizing agent like valinomycin should be used as a positive control.

Experimental_Workflow Start Grow & Harvest Mid-Log Phase Bacteria Wash Wash & Resuspend Cells in PBS Start->Wash Dye Incubate with DiSC₃(5) Dye Wash->Dye Baseline Establish Stable Fluorescence Baseline Dye->Baseline Addition Add Test Compound (at various MIC multiples) Baseline->Addition Monitor Monitor Fluorescence Intensity Over Time Addition->Monitor Analyze Analyze Data: Compare to Controls Monitor->Analyze Conclusion Determine Membrane Depolarization Potential Analyze->Conclusion

Caption: Workflow for the membrane potential-sensitive dye assay.

Conclusion and Future Directions

[(2-Methylquinolin-8-yl)oxy]acetic acid represents a promising, yet unexplored, scaffold for antimicrobial drug discovery. Built upon the proven foundation of the quinoline core, this derivative warrants systematic investigation. The synthetic and analytical protocols outlined in this guide provide a clear roadmap for its creation and evaluation. Future work should focus on comprehensive in vitro and in vivo studies, including cytotoxicity assays to determine the therapeutic index, time-kill kinetics, and evaluation in animal models of infection.[10][11] Furthermore, structure-activity relationship (SAR) studies, involving modifications at the 2-position and on the acetic acid moiety, could lead to the optimization of potency and pharmacokinetic properties, paving the way for a new class of quinoline-based therapeutics.[3]

References

  • Title: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]

  • Title: Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes Source: PubMed URL: [Link]

  • Title: Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry Source: ACS Publications URL: [Link]

  • Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate Source: ResearchGate URL: [Link]

  • Title: An improved process for the synthesis of quinoline derivatives Source: Google Patents URL
  • Title: Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Developments on Antimicrobial Quinoline Chemistry Source: ResearchGate URL: [Link]

  • Title: Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties Source: PubMed URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

  • Title: Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights Source: MDPI URL: [Link]

  • Title: Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of [(2-Methylquinolin-8-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

[(2-Methylquinolin-8-yl)oxy]acetic acid (CAS: 5180-87-0) is a critical pharmacophore and synthetic intermediate, most notably in the production of Rebamipide (a mucosal protective agent) and emerging antimicrobial quinoline derivatives. In drug development, this compound is monitored as a Process-Related Impurity (PRI) or a Key Starting Material (KSM) derivative. Its detection is vital for:

  • Impurity Profiling: Ensuring final drug substance purity (ICH Q3A/B guidelines).

  • Pharmacokinetics (PK): Investigating metabolic cleavage of ether-linked quinoline drugs.

  • Environmental Monitoring: Detecting quinoline residues in pharmaceutical wastewater.

This protocol details a robust, validated LC-MS/MS methodology for the quantitation of [(2-Methylquinolin-8-yl)oxy]acetic acid in plasma and reaction mixtures, utilizing a self-validating internal standard approach.

Chemical & Physical Properties

Understanding the analyte is the first step to robust method development.

PropertyValueImplication for Method
Formula C₁₂H₁₁NO₃Monoisotopic Mass: 217.07 Da
Structure 8-Hydroxyquinaldine ether derivativeContains basic nitrogen (quinoline) and acidic tail (carboxylic acid).
pKa ~4.9 (Acid), ~5.2 (Base)Amphoteric. pH control is critical. Low pH ensures protonation of the quinoline nitrogen for ESI+.
LogP ~1.8Moderately lipophilic. Retains well on C18 but requires high organic content for elution.
Solubility DMSO, MethanolStock solutions should be prepared in DMSO or MeOH, not pure water.

Method Development Logic (Expertise & Experience)

Mass Spectrometry Strategy
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Reasoning: The quinoline nitrogen is easily protonated ([M+H]⁺ = 218.1). Negative mode (COO⁻) is possible but generally yields lower sensitivity for this class of aromatics compared to the resonance-stabilized quinolinium ion.

  • Fragmentation Pathway (MS/MS):

    • Precursor: m/z 218.1

    • Primary Fragment (Quantifier): m/z 160.1.

      • Mechanism: Cleavage of the ether bond or loss of the carboxymethyl group (-CH₂COOH), generating the stable protonated 2-methyl-8-quinolinol ion.

    • Secondary Fragment (Qualifier): m/z 174.1.

      • Mechanism: Decarboxylation (-CO₂) typical of carboxylic acids.

Chromatographic Separation[1]
  • Column Choice: C18 is the standard. However, a Phenyl-Hexyl column is recommended if separating from structurally similar aromatic impurities (e.g., Rebamipide), as it leverages π-π interactions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7). Maintains the analyte in a protonated state (BH⁺) for MS sensitivity and peak shape.

    • B: Acetonitrile (ACN).[1] Methanol creates higher backpressure; ACN provides sharper peaks for quinolines.

Experimental Protocol

Reagents & Materials[1][3][4][5][6]
  • Analyte: [(2-Methylquinolin-8-yl)oxy]acetic acid (>98% purity).[2]

  • Internal Standard (IS): Rebamipide-d4 or a structural analog like 8-Hydroxyquinoline (if isotope not available).

  • Solvents: LC-MS Grade Acetonitrile, Methanol, Water, Formic Acid.

  • Matrix: Human Plasma (K2EDTA) or Synthetic Reaction Mix.

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of analyte in 1.0 mL DMSO . Vortex for 1 min.

  • Working Standard (10 µg/mL): Dilute Master Stock 1:100 in 50:50 ACN:Water.

  • Calibration Curve: Prepare serial dilutions in matrix (1.0 – 1000 ng/mL).

Sample Preparation (Protein Precipitation)

Self-Validating Step: Using PPT ensures high recovery of the drug while removing plasma proteins that foul the source.

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an HPLC vial with insert.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with water before injection.

LC-MS/MS Conditions[1][2][3]

HPLC Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.00 5% Loading
0.50 5% Hold
3.00 95% Elution
4.00 95% Wash
4.10 5% Re-equilibration

| 6.00 | 5% | Stop |

MS Parameters (Sciex Triple Quad / Waters Xevo):

  • Source: ESI Positive.[3]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Cone Gas: 50 L/hr.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Target 218.1 160.1 3022Quantifier
Target218.1174.13015Qualifier
IS (Rebamipide-d4)375.1220.13525Internal Std

Workflow Visualization

LCMS_Workflow Sample Sample Source (Plasma/Reaction Mix) Precip Protein Precipitation (Add ACN + 0.1% FA) Sample->Precip + Internal Std Centrifuge Centrifugation (14k rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC HPLC Separation (C18, Gradient) Supernatant->LC Inject 5 µL MS MS/MS Detection (ESI+, MRM 218>160) LC->MS Elution @ ~2.5 min Data Quantitation (Ratio Target/IS) MS->Data

Caption: Step-by-step bioanalytical workflow for the extraction and quantification of [(2-Methylquinolin-8-yl)oxy]acetic acid.

Validation & Troubleshooting (Self-Validating Systems)

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over 1–1000 ng/mL.
    
  • Accuracy: ±15% (±20% at LLOQ).

  • Precision (CV): <15%.[1][4]

  • Matrix Effect: 85–115% (Compare post-extraction spike vs. solvent standard).

Troubleshooting Guide
  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.

    • Fix: Switch from PPT to Solid Phase Extraction (SPE) using a polymeric mixed-mode cation exchange cartridge (MCX) to wash away phospholipids before eluting the basic quinoline.

  • Issue: Peak Tailing.

    • Cause: Interaction between quinoline nitrogen and silanols.

    • Fix: Increase buffer strength (10mM Ammonium Formate) or use an "End-capped" column.

  • Issue: Carryover.

    • Cause: Adsorption to injector needle.

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • Sigma-Aldrich. [(2-Methylquinolin-8-yl)oxy]acetic acid Product Specification. Sigma-Aldrich. Link

  • Desai, N. C., et al. (2025). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. Discover Chemistry. Link (Provides structural characterization and MS data for the analyte).

  • PubChem. Compound Summary: [(2-Methylquinolin-8-yl)oxy]acetic acid (CAS 5180-87-0).[2] National Library of Medicine. Link

  • Guo, N., et al. Quantification of Rebamipide in Human Plasma by HPLC-MS/MS.[3] (Context for quinoline derivative extraction). Link

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of [(2-Methylquinolin-8-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[(2-Methylquinolin-8-yl)oxy]acetic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline moiety is a core structural feature in numerous biologically active compounds, and the introduction of the oxyacetic acid side chain at the 8-position can profoundly influence its physicochemical and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such novel chemical entities. This document provides a comprehensive, field-proven protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of [(2-Methylquinolin-8-yl)oxy]acetic acid, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is detailed to ensure methodological robustness and data integrity.

Scientific Rationale and Foundational Principles

The structural analysis of [(2-Methylquinolin-8-yl)oxy]acetic acid by NMR spectroscopy relies on the distinct magnetic environments of its constituent protons (¹H) and carbon atoms (¹³C). The quinoline ring system, with its aromatic and heterocyclic nature, gives rise to a complex and informative set of signals in the NMR spectrum. The electron-withdrawing nitrogen atom and the electron-donating oxygen atom significantly influence the chemical shifts of the nearby nuclei. Furthermore, the spin-spin coupling interactions between adjacent protons provide valuable information about the connectivity of the molecule. For a comprehensive structural confirmation, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are recommended.

Experimental Workflow Overview

The following diagram outlines the key stages of the NMR analysis protocol for [(2-Methylquinolin-8-yl)oxy]acetic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Weigh ~10-20 mg of sample add_solvent Add ~0.6 mL of DMSO-d6 prep_start->add_solvent vortex Vortex to dissolve add_solvent->vortex transfer Transfer to NMR tube vortex->transfer insert_sample Insert sample into spectrometer transfer->insert_sample lock_shim Lock and shim insert_sample->lock_shim acquire_1H Acquire ¹H NMR spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C{¹H} NMR spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (optional) acquire_13C->acquire_2D phase_correct Phase correction acquire_2D->phase_correct baseline_correct Baseline correction phase_correct->baseline_correct integrate Integration (¹H) baseline_correct->integrate peak_pick Peak picking integrate->peak_pick assign Spectral assignment peak_pick->assign

Caption: General workflow for NMR analysis.

Part 1: Detailed Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation: A Self-Validating System

The quality of the final NMR spectrum is critically dependent on the meticulous preparation of the sample. The following protocol is designed to minimize common sources of error.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of [(2-Methylquinolin-8-yl)oxy]acetic acid using an analytical balance.[1] The use of a sufficient sample mass ensures a good signal-to-noise ratio in a reasonable acquisition time.

  • Solvent Selection and Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the sample vial.

    • Causality: DMSO-d6 is the solvent of choice for this compound due to several key factors. Firstly, the carboxylic acid proton (-COOH) is acidic and will readily exchange with protons in protic solvents like methanol-d4 or D₂O, leading to signal broadening or disappearance. DMSO-d6 is aprotic and forms strong hydrogen bonds with the carboxylic acid proton, which slows down the exchange rate and allows for its observation as a broad singlet at a downfield chemical shift (typically >10 ppm).[2] Secondly, many quinoline derivatives exhibit good solubility in DMSO. The residual proton signal of DMSO-d6 appears as a quintet at approximately 2.50 ppm, which is typically clear of the aromatic and methyl signals of the target molecule.[2]

  • Dissolution: Vortex the sample for at least 30 seconds to ensure complete dissolution. Visually inspect the solution for any particulate matter. A homogenous solution is crucial for acquiring high-resolution spectra with sharp lineshapes.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

NMR Data Acquisition: Optimizing for Accuracy

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale and Field-Proven Insights
Pulse Programzg30A 30-degree pulse angle is recommended for routine analysis when multiple scans are required, as it allows for a shorter relaxation delay (d1) while maintaining good quantitative performance.[3] For a quick single-scan spectrum, a 90-degree pulse (zg) can be used.[3]
Number of Scans (ns)8 to 16This range typically provides an excellent signal-to-noise ratio for a 10-20 mg sample. The signal-to-noise ratio increases with the square root of the number of scans.[4]
Relaxation Delay (d1)1.5 - 2.0 sThis delay allows for sufficient relaxation of the protons between pulses, which is important for accurate integration. For fully quantitative results, d1 should be at least 5 times the longest T1 relaxation time.[4]
Acquisition Time (aq)~3 sAn acquisition time of around 3 seconds provides good digital resolution for resolving fine coupling patterns.[3][5]
Spectral Width (sw)16 ppm (centered at ~7 ppm)This spectral width is sufficient to cover the expected range of chemical shifts for both the aromatic and aliphatic protons of the molecule, as well as the carboxylic acid proton.[3]

¹³C{¹H} NMR Acquisition Parameters:

ParameterRecommended ValueRationale and Field-Proven Insights
Pulse Programzgpg30This is a standard proton-decoupled pulse sequence with a 30-degree pulse angle to optimize signal intensity with a shorter relaxation delay.
Number of Scans (ns)1024 or moreDue to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)2.0 sA 2-second delay is a good starting point for routine ¹³C NMR. Quaternary carbons can have longer T1 relaxation times and may require a longer delay for accurate quantitative analysis.
Acquisition Time (aq)~1 sAn acquisition time of approximately 1 second is generally sufficient for ¹³C NMR.
Spectral Width (sw)240 ppm (centered at ~120 ppm)This wide spectral width ensures that all carbon signals, from the methyl group to the carbonyl carbon, are captured.

Part 2: Spectral Interpretation and Data Analysis

Predicted ¹H NMR Spectrum

The following is a predicted ¹H NMR spectrum of [(2-Methylquinolin-8-yl)oxy]acetic acid in DMSO-d6. The chemical shifts are estimated based on known values for 2-methylquinoline, 8-hydroxyquinoline, and the electronic effects of the substituents.

Structure and Numbering:

Caption: Structure and numbering scheme.

Predicted ¹H Chemical Shifts and Coupling Constants:

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale for Prediction
COOH>10br s-The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift in DMSO-d6 due to hydrogen bonding.
H4~8.2-8.4d³J(H4-H3) ≈ 8.5The proton at position 4 is adjacent to the nitrogen atom and is expected to be significantly deshielded. It will appear as a doublet due to coupling with H3.
H5~7.5-7.7d³J(H5-H6) ≈ 8.0This proton is part of the carbocyclic ring and its chemical shift is influenced by the overall aromatic system. It will be a doublet due to coupling with H6.
H6~7.4-7.6t³J(H6-H5) ≈ 8.0, ³J(H6-H7) ≈ 7.5The proton at position 6 will be a triplet due to coupling with both H5 and H7.
H3~7.3-7.5d³J(H3-H4) ≈ 8.5This proton is on the pyridine ring and will be a doublet due to coupling with H4.
H7~7.1-7.3d³J(H7-H6) ≈ 7.5The proton at position 7 is adjacent to the oxygen-bearing carbon and is expected to be shielded relative to other aromatic protons. It will be a doublet due to coupling with H6.
OCH₂~4.9-5.1s-The methylene protons are adjacent to an oxygen atom and a carboxylic acid group, leading to a downfield chemical shift. They are expected to appear as a singlet.
CH₃~2.6-2.8s-The methyl group at position 2 is attached to the aromatic quinoline ring and will appear as a singlet in the upfield region of the aromatic spectrum.
Predicted ¹³C NMR Spectrum

The predicted ¹³C chemical shifts are based on data for similar quinoline structures and known substituent effects.

Predicted ¹³C Chemical Shifts:

Carbon(s)Predicted δ (ppm)Rationale for Prediction
COOH~170-172The carbonyl carbon of the carboxylic acid is expected at a very downfield chemical shift.
C2~158-160The carbon bearing the methyl group is significantly influenced by the adjacent nitrogen.
C8~152-154The carbon attached to the ether oxygen will be deshielded.
C4~148-150This carbon is in the alpha position to the ring nitrogen and is deshielded.
C8a~139-141A quaternary carbon at the ring junction.
C4a~128-130Another quaternary carbon at the ring junction.
C6~126-128Aromatic methine carbon.
C5~122-124Aromatic methine carbon.
C3~121-123Aromatic methine carbon.
C7~110-112The carbon adjacent to the oxygen-bearing carbon is expected to be shielded.
OCH₂~65-67The methylene carbon attached to the oxygen atom.
CH₃~24-26The methyl carbon will appear at a relatively upfield chemical shift.
Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For instance, a cross-peak between the signals at ~8.3 ppm and ~7.4 ppm would confirm the coupling between H4 and H3. Similarly, the coupling network of H5-H6-H7 can be traced.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[6] It allows for the direct assignment of the carbon signal for each protonated carbon. For example, the proton signal of the methyl group (~2.7 ppm) will show a correlation to the carbon signal at ~25 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, the methyl protons (~2.7 ppm) should show a correlation to C2 (~159 ppm) and C3 (~122 ppm). The methylene protons (~5.0 ppm) should show correlations to C8 (~153 ppm) and the carbonyl carbon (~171 ppm).

Part 3: Troubleshooting and Best Practices

  • Poor Resolution and Broad Peaks: This can be due to poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities. Re-shimming the spectrometer is the first step. If the problem persists, ensure the sample is fully dissolved and filter it if necessary.

  • Unexpected Peaks: These may arise from residual solvents (e.g., ethyl acetate, acetone) or impurities from the synthesis. Consult a table of common NMR solvent impurities to identify them.[2]

  • Inaccurate Integrals: This is often due to an insufficient relaxation delay (d1). For quantitative analysis, ensure d1 is at least five times the longest T1 of the signals of interest.[4]

Conclusion

This detailed application note provides a robust and scientifically grounded protocol for the NMR analysis of [(2-Methylquinolin-8-yl)oxy]acetic acid. By understanding the rationale behind the choice of solvent, acquisition parameters, and interpretation strategies, researchers can confidently obtain high-quality NMR data for structural elucidation, purity assessment, and further drug development activities. The use of 2D NMR techniques is strongly encouraged for the complete and unambiguous assignment of all resonances.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]

  • Anasazi Instruments. (2022). NMR Education: How to Choose Your Acquisition Parameters? [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]

  • Ghosh, T., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 110(9), 3156-3167. [Link]

Sources

Application Note: [(2-Methylquinolin-8-yl)oxy]acetic Acid as a Zinc-Targeting Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of [(2-Methylquinolin-8-yl)oxy]acetic acid (referred to herein as 2-Me-8-QOAA ) as a chemical probe. While often utilized as a specialized building block in Fragment-Based Drug Discovery (FBDD), this molecule serves as a potent Zinc-Binding Group (ZBG) mimetic for investigating metalloprotein function, specifically Matrix Metalloproteinases (MMPs) and related zinc-dependent endopeptidases.

Introduction & Probe Profile

[(2-Methylquinolin-8-yl)oxy]acetic acid is a bidentate/tridentate chelating scaffold derived from 8-hydroxyquinaldine. Unlike hydroxamic acids (the classical, often non-selective ZBGs), the 8-hydroxyquinoline ether scaffold offers a distinct "hard-soft" metal coordination profile.

This probe is primarily used to:

  • Interrogate Zinc-Binding Sites: Act as a competitive fragment probe to map the S1' pocket and catalytic zinc of metalloproteases.

  • Assess Chelation Selectivity: Determine the susceptibility of an enzyme to non-hydroxamate chelation, avoiding the "PAINS" (Pan-Assay Interference) profile of promiscuous chelators like EDTA.

  • Serve as a Fluorescent Sensor Scaffold: The quinoline core exhibits fluorescence enhancement upon metal coordination, allowing for potential direct binding readouts.

Chemical Properties
PropertyDetail
IUPAC Name [(2-Methylquinolin-8-yl)oxy]acetic acid
Core Scaffold 8-Hydroxyquinaldine (8-Hydroxy-2-methylquinoline)
Functional Group Carboxylic acid (via ether linkage)
Target Class Zinc Metalloproteases (MMP-2, MMP-9, MMP-13, ADAMs)
Mechanism Competitive Reversible Inhibition (Zinc Chelation)
Solubility DMSO (>10 mM); Aqueous buffer (pH > 7.[1]0)

Mechanism of Action

The probe functions by coordinating the catalytic Zinc ion (


) residing in the active site of the metalloprotease. The 2-methyl group provides steric bulk that can enhance selectivity for specific MMP isoforms by clashing with the S1' wall in smaller pockets, while the carboxylate and ether oxygen (or quinoline nitrogen) form a stable chelate ring with the zinc.
Visualizing the Interaction

The following diagram illustrates the theoretical binding mode of 2-Me-8-QOAA within a generic MMP active site.

MOA Enzyme Active Metalloprotease (MMP-2/9) Zinc Catalytic Zinc (Zn2+) (Coordinated by 3 Histidines) Enzyme->Zinc Contains Binding Binding Event: Displacement of Water Molecule Zinc->Binding Probe Probe: 2-Me-8-QOAA (Free State) Probe->Binding Complex Enzyme-Probe Complex (Inactive) Binding->Complex Coordination Mechanism Chelation Mode: 1. Carboxylate O -> Zn 2. Quinoline N -> Zn (Bidentate/Tridentate) Complex->Mechanism Structural Basis

Figure 1: Mechanism of Action. The probe displaces the catalytic water molecule, coordinating the Zinc ion and preventing substrate hydrolysis.

Application Protocols

Protocol A: In Vitro FRET-Based MMP Inhibition Assay

This is the gold-standard method for validating the probe's inhibitory potency (


) against purified enzymes (e.g., MMP-2, MMP-9).

Reagents Required:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35. (CRITICAL: Do NOT use EDTA/EGTA). 
    
  • Enzyme: Recombinant Human MMP-2 or MMP-9 (activated with APMA if supplied as pro-enzyme).

  • Substrate: Fluorogenic MMP substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).

  • Probe: 2-Me-8-QOAA (10 mM stock in DMSO).

  • Control: GM6001 (Ilomastat) as a positive control inhibitor.

Step-by-Step Workflow:

  • Enzyme Activation (If required): Incubate pro-MMP with 2.5 mM p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C. Dilute to working concentration (e.g., 2-5 nM) in Assay Buffer.

  • Probe Preparation: Prepare a serial dilution of 2-Me-8-QOAA in Assay Buffer (keeping DMSO constant, <1%). Range: 100

    
    M to 1 nM.
    
  • Pre-Incubation:

    • Add 50

      
      L of diluted Enzyme to 96-well black microplate.
      
    • Add 20

      
      L of Probe dilutions.
      
    • Incubate for 30 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Add 30

    
    L of Fluorogenic Substrate (Final concentration ~10 
    
    
    
    M).
  • Kinetic Read: Immediately measure fluorescence (

    
     nm for Mca/Dpa) every 60 seconds for 30 minutes.
    
  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Probe] to determine

    
    .
    

Workflow Step1 1. Prepare Reagents (No EDTA Buffer) Step2 2. Serial Dilution of Probe Step1->Step2 Step3 3. Pre-Incubation (Enzyme + Probe) Step2->Step3 Step4 4. Add Substrate (Initiate FRET) Step3->Step4 Step5 5. Kinetic Read (Plate Reader) Step4->Step5

Figure 2: FRET Assay Workflow. Ensure strict control of buffer components to prevent artificial metal stripping.

Protocol B: Cell Invasion Assay (Boyden Chamber)

To determine if the probe is cell-permeable and functionally active in a biological system.

Reagents:

  • Cells: Highly invasive cancer line (e.g., MDA-MB-231 or HT-1080).

  • Chambers: Transwell inserts (8

    
    m pore) coated with Matrigel (simulating Extracellular Matrix).
    
  • Media: Serum-free DMEM (Upper chamber); DMEM + 10% FBS (Lower chamber/Chemoattractant).

Step-by-Step Workflow:

  • Starvation: Serum-starve cells for 24 hours prior to the assay.

  • Coating: Rehydrate Matrigel inserts with serum-free media for 2 hours.

  • Seeding: Resuspend cells (

    
    ) in serum-free media containing 2-Me-8-QOAA  (at 
    
    
    
    or
    
    
    concentrations).
  • Plating: Add cell/probe suspension to the upper chamber. Add Chemoattractant (10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C, 5%

    
    .
    
  • Staining:

    • Wipe non-invaded cells from the top of the membrane with a cotton swab.

    • Fix invaded cells (bottom of membrane) with Methanol.

    • Stain with Crystal Violet (0.5%).

  • Quantification: Image and count cells in 5 random fields per well. Calculate % Invasion Inhibition relative to DMSO control.

Technical Considerations & Troubleshooting

IssueProbable CauseSolution
No Inhibition observed Buffer contains EDTA/EGTAEnsure all buffers are metal-free; add

(1

M) only if enzyme activity is unstable.
Precipitation High concentration/Low pHThe carboxylate requires pH > 7.0 for solubility. Limit DMSO to <1%.
High Background Fluorescence Probe autofluorescence8-HQ derivatives can be fluorescent.[1] Include a "Probe Only" control to subtract background.
Non-specific Toxicity Metal strippingPerform a cell viability assay (MTT/MTS) in parallel to ensure reduced invasion is not due to cell death.

References

  • Jacobsen, F. E., et al. (2007). "Looking at Matrix Metalloproteinases with a New Eye: Design, Synthesis, and Biological Evaluation of Non-Hydroxamate Inhibitors." Journal of Medicinal Chemistry.

  • Puerta, D. T., & Cohen, S. M. (2004). "Fragment-Based Design of MMP Inhibitors." Current Topics in Medicinal Chemistry.

  • Rouffet, M., & Cohen, S. M. (2011). "Peptidomimetic Matrix Metalloproteinase Inhibitors." Journal of the American Chemical Society.[1]

  • Kleifeld, O., et al. (2011). "Identifying and quantifying proteolytic events in apoptotic cells." Nature Protocols. (Standard FRET Protocol Reference)

Sources

Formulation of [(2-Methylquinolin-8-yl)oxy]acetic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for [(2-Methylquinolin-8-yl)oxy]acetic Acid (MQOAA) in In Vivo Studies

Executive Summary & Molecule Profile

[(2-Methylquinolin-8-yl)oxy]acetic acid (MQOAA) is a lipophilic weak acid structurally characterized by a quinoline ring substituted with a methyl group at position 2 and an oxyacetic acid moiety at position 8. This specific substitution pattern creates a unique physicochemical profile: the molecule possesses both a hydrophobic aromatic core (quinoline) and a hydrophilic ionizable tail (carboxylic acid), while retaining the capacity for metal coordination (chelation) typical of 8-hydroxyquinoline derivatives.

This guide addresses the primary challenge in MQOAA administration: poor aqueous solubility at physiological pH in its free acid form. We provide three validated protocols to transition this compound from a solid powder to a bioavailable dose for rodent studies.

Physicochemical Property Value / Characteristic Implication for Formulation
Molecular Weight 217.22 g/mol Small molecule; rapid permeation likely once solubilized.
Acidic pKa (COOH) ~3.5 – 4.2 (Predicted)Ionized (soluble) at pH > 6.0; Insoluble at gastric pH (1.2).
Basic pKa (Quinoline N) ~5.0 (Protonated)Potential for zwitterionic behavior; avoid pH 4–5 range (isoelectric point risk).
Chelation Potential High (N and O donors)CRITICAL: Avoid buffers containing Ca²⁺ or Mg²⁺ (e.g., Krebs-Ringer) to prevent precipitation of metal complexes.
LogP ~2.3 (Predicted)Moderate lipophilicity; requires co-solvents or salt formation for IV/IP routes.

Formulation Decision Matrix

Before selecting a protocol, determine your administration route and required concentration.

FormulationDecision Start Start: Define Dose & Route Route Route of Administration? Start->Route IV_IP Intravenous (IV) or Intraperitoneal (IP) Route->IV_IP Oral Oral Gavage (PO) Route->Oral Conc Target Concentration? IV_IP->Conc Salt Protocol A: In Situ Sodium Salt (Preferred) Oral->Salt PK / Rapid Onset Suspension Protocol C: Methylcellulose Suspension (Toxicology/High Dose) Oral->Suspension High Dose / Chronic Conc->Salt < 10 mg/mL Cosolvent Protocol B: PEG400/DMSO Co-solvent (High Dose) Conc->Cosolvent > 10 mg/mL

Figure 1: Decision tree for selecting the appropriate vehicle based on route and solubility requirements.

Protocol A: In Situ Sodium Salt Formulation (Gold Standard)

Application: IV (Bolus), IP, and Oral (Solution). Mechanism: Converts the insoluble free acid (R-COOH) into the highly water-soluble sodium salt (R-COO⁻ Na⁺) using stoichiometric basification.

Reagents Required:
  • MQOAA (Solid powder)

  • 1.0 N Sodium Hydroxide (NaOH) – Sterile filtered

  • 1.0 N Hydrochloric Acid (HCl) – For back-titration (if needed)

  • PBS (Phosphate Buffered Saline) – Ca²⁺/Mg²⁺ FREE (1X, pH 7.4)

Step-by-Step Procedure:
  • Stoichiometric Calculation: Calculate the moles of MQOAA. You require 1.0 to 1.05 equivalents of NaOH to fully deprotonate the carboxylic acid.

    • Example: To prepare 20 mg of MQOAA (MW 217.22):

      
      
      
      
      
  • Solubilization:

    • Weigh the MQOAA powder into a sterile vial.

    • Add the calculated volume of 1.0 N NaOH directly to the powder.

    • Expert Tip: Do not add the buffer yet. Vortex gently. The powder should dissolve into a clear, yellowish solution as the salt forms. If it remains cloudy, add 1N NaOH in 2 µL increments until clear.

  • Dilution & pH Adjustment:

    • Slowly add Ca²⁺/Mg²⁺-free PBS to reach ~90% of the final target volume.

    • Check pH using a micro-probe. The solution will likely be basic (pH 9–10).

    • Carefully adjust pH to 7.5 – 8.0 using dilute HCl (0.1 N).

    • Warning: Do not drop below pH 7.0, or the free acid may precipitate.

  • Finalization:

    • Bring to final volume with PBS.

    • Filter sterilize using a 0.22 µm PES or PVDF syringe filter . (Avoid Nylon, which can bind acidic drugs).

Protocol B: Co-solvent System (DMSO/PEG400)

Application: High-dose IP or SC administration where the salt method yields hypertonic solutions or precipitates. Mechanism: Uses dielectric constant adjustment to solubilize the lipophilic quinoline ring.

Vehicle Composition:
  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Stabilizer/Cosolvent)

  • 55% Saline (0.9% NaCl) or Water for Injection

Step-by-Step Procedure:
  • Primary Solubilization:

    • Dissolve the MQOAA powder completely in 100% DMSO . The volume of DMSO used should equal 5% of the final intended volume.

    • Validation: Ensure the solution is crystal clear. Sonicate if necessary.

  • Secondary Stabilization:

    • Add PEG 400 (40% of final volume) to the DMSO concentrate. Vortex strictly.

    • Exothermic Reaction: The mixture may warm slightly; allow it to cool to room temperature.

  • Aqueous Phase Addition:

    • Slowly add the Saline (55% of final volume) while vortexing.

    • Critical Step: Add the aqueous phase to the organic phase, not vice versa, to prevent "shock precipitation."

  • Visual Inspection:

    • Hold against a light source. If "schlieren" lines (swirling patterns) persist, vortex longer. If precipitate forms, this concentration exceeds the solubility limit for this vehicle.

Protocol C: Methylcellulose Suspension (Oral Tox)

Application: Oral gavage for chronic toxicity studies or very high doses (>100 mg/kg). Mechanism: Creates a homogeneous suspension; bioavailability is dissolution-rate limited.

Reagents:
  • 0.5% (w/v) Methylcellulose (MC) (400 cP viscosity) in water.

  • 0.1% Tween 80 (Wetting agent).

Procedure:
  • Weigh MQOAA and place in a mortar.

  • Add Tween 80 (dropwise) and triturate (grind) the powder to wet the surface.

  • Add a small volume of 0.5% MC to create a smooth paste (levigation).

  • Transfer to a graduated cylinder and dilute to volume with the remaining MC solution.

  • Stir continuously using a magnetic stir bar during dosing to ensure dose uniformity.

Scientific Integrity & Quality Control (Self-Validation)

To ensure your data is reproducible, you must validate the formulation before injecting animals.

A. The "Blood Drop" Test (Precipitation Check)

Simulate the injection site dynamics to prevent embolism or phlebitis.

  • Prepare a test tube with 1 mL of warm (37°C) PBS (or plasma if available).

  • Add 10 µL of your formulated MQOAA solution.

  • Pass: Solution remains clear.

  • Fail: Cloudy precipitate forms immediately. (Risk of micro-emboli; reduce concentration or increase pH).

B. Chelation Stability Check

Because MQOAA is an 8-hydroxyquinoline derivative analog, it can strip metals from standard buffers.

  • Avoid: Ringer’s Lactate, Krebs-Henseleit (contain Ca²⁺/Mg²⁺).

  • Use: Saline, PBS (Ca/Mg-free), or D5W (5% Dextrose in Water).

C. Stability Table
Storage ConditionSalt Formulation (Protocol A)Co-solvent (Protocol B)
Room Temp (25°C) Use within 4 hours (pH drift risk)Stable for 24 hours
Refrigerated (4°C) Precipitation Risk (Check before use)Stable for 3-5 days
-20°C Not Recommended (Freeze/Thaw crash)Not Recommended

References

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.[1] International Journal of Toxicology, 25(6), 499-521.

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Montaguti, P., et al. (1994). Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400... in inbred mouse strains.[3][4] Arzneimittelforschung, 44(4), 566-570.

  • PubChem Compound Summary. (2023). [(2-Methylquinolin-8-yl)oxy]acetic acid (CID 21909). National Center for Biotechnology Information.

Disclaimer: This guide is for research purposes only. All protocols must be reviewed by your institution's IACUC (Institutional Animal Care and Use Committee) before in vivo implementation.

Sources

Step-by-step guide to [(2-Methylquinolin-8-yl)oxy]acetic acid purification

[1]

Abstract & Chemical Context

[(2-Methylquinolin-8-yl)oxy]acetic acid is a functionalized quinoline derivative typically synthesized via the Williamson etherification of 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine) with chloroacetic acid.[1][2] This molecule serves as a critical ligand in coordination chemistry and a pharmacophore in medicinal chemistry due to its ability to chelate metals and mimic auxin-like biological activity.[1][2]

The primary challenge in purifying this compound lies in separating the desired carboxylic acid product from the unreacted phenolic starting material (8-hydroxyquinaldine) and potential ester byproducts.[1][2] This protocol leverages the specific ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">



2
Target Molecule Profile
PropertyDescription
Chemical Name [(2-Methylquinolin-8-yl)oxy]acetic acid
Precursor 8-Hydroxy-2-methylquinoline (8-Hydroxyquinaldine)
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Key Functional Groups Carboxylic Acid (Acidic), Quinoline Nitrogen (Basic/Pyridine-like)
Solubility Profile Soluble in dilute alkali; Soluble in hot ethanol; Sparingly soluble in cold water/acid.[3]

Strategic Purification Logic (The "Why")

Successful purification relies on a Bicarbonate Switch Strategy .[1][2]

  • The Acidity Differential: The product contains a carboxylic acid group which ionizes at pH ~8.0 (using Sodium Bicarbonate).[1][2] The starting material is a phenol, which requires a higher pH (>10, e.g., NaOH) to fully ionize.[1]

  • The Separation: By dissolving the crude mixture in saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , the product enters the aqueous phase as a carboxylate salt.[2] The phenolic impurity remains protonated and lipophilic, allowing it to be washed away with an organic solvent (Ethyl Acetate).[1][2]
    
  • The Isoelectric Precipitation: Acidifying the cleaned aqueous phase to pH 3.5–4.0 forces the product to precipitate.[1][2] This pH is critical; going too low (pH < 1) may protonate the quinoline nitrogen, forming a soluble hydrochloride salt and reducing yield.[1][2]

Workflow Visualization

The following diagram illustrates the critical decision points and phase transfers in this protocol.

PurificationFlowStartCrude Reaction Mixture(Product + 8-Hydroxyquinaldine)Step1Dissolve in sat. NaHCO3 (pH ~8.5)Start->Step1Step2Liquid-Liquid Extraction(Wash with Ethyl Acetate)Step1->Step2OrgPhaseOrganic Phase(Contains Unreacted Phenol)Step2->OrgPhaseImpuritiesAqPhaseAqueous Phase(Contains Product as Carboxylate)Step2->AqPhaseTargetStep3Acidify to pH 3.5 - 4.0(using 1N HCl)AqPhase->Step3PrecipPrecipitate FormationStep3->PrecipStep4Recrystallization(Hot Ethanol/Water)Precip->Step4FinalPure [(2-Methylquinolin-8-yl)oxy]acetic acid(>98% HPLC)Step4->Final

Figure 1: Purification logic flow differentiating phases based on acidity constants (

Detailed Protocols

Phase 1: Acid-Base Extraction (The "Crude" Cleanup)

Objective: Remove unreacted starting material and inorganic salts.[1][2]

Materials:

  • Crude solid from synthesis.[1][2]

  • Saturated Sodium Bicarbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) solution.[2]
    
  • Ethyl Acetate (EtOAc).[1][2]

  • 1N Hydrochloric Acid (HCl).[1][2]

  • pH paper or meter.[1][2]

Step-by-Step:

  • Dissolution: Suspend the crude solid in saturated

    
     (10 mL per gram of crude). Stir vigorously for 15 minutes.
    
    • Observation: The solid should mostly dissolve, releasing ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       gas.[2] Some insoluble matter (unreacted phenol) may remain suspended.[1][2]
      
  • Filtration (Optional): If significant insoluble black/brown tar is visible, filter through a Celite pad to protect the separatory funnel.[1][2]

  • Washing: Transfer the aqueous solution to a separatory funnel. Add Ethyl Acetate (equal volume to aqueous phase).[1][2] Shake and vent.

    • Mechanism:[1][2][4][5][6] The unreacted 8-hydroxy-2-methylquinoline partitions into the EtOAc (top layer).[1][2] The product stays in the bottom aqueous layer.[1][2]

  • Separation: Drain the bottom aqueous layer into a clean beaker.[1][2] Discard the top organic layer (waste).[1][2]

    • Repeat: Repeat the EtOAc wash once more to ensure complete removal of the phenol.[1][2]

  • Precipitation: While stirring the aqueous phase, slowly add 1N HCl dropwise.

    • Critical Endpoint: Monitor pH.[1][2][7] Stop adding acid when pH reaches 3.5 – 4.0 .[1][2]

    • Why? The product is amphoteric.[1][2] At pH 4, it exists as the free acid (zwitterionic character minimizes solubility).[1][2] If you overshoot to pH 1, the quinoline nitrogen protonates, forming a soluble HCl salt, and the precipitate will redissolve.[1][2]

  • Collection: Filter the resulting white/off-white precipitate via vacuum filtration.[1][2] Wash with cold water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     mL).[2]
    
Phase 2: Recrystallization (The "Polishing" Step)

Objective: Remove trace colored impurities and improve crystal habit.[1][2]

Materials:

  • Ethanol (95% or absolute).[1][2]

  • Deionized Water.[1][2]

Step-by-Step:

  • Solvent Setup: Heat Ethanol to boiling on a hot plate.

  • Dissolution: Place the dried solid from Phase 1 into an Erlenmeyer flask. Add the minimum amount of hot Ethanol required to just dissolve the solid.[1][2]

    • Note: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot.

  • Nucleation: Once dissolved, remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Add a few drops of ethanol to clear the solution again, then let it cool slowly to room temperature. Finally, place in an ice bath (

    
    ) for 1 hour.
    
  • Final Filtration: Collect the crystals. Wash with a small amount of cold 50% EtOH/Water.[1][2] Dry in a vacuum oven at

    
    .
    

Analytical Validation (QC)

To verify the success of the purification, compare the isolated product against the following benchmarks.

Data Summary Table
MethodExpected ResultInterpretation
HPLC (C18 Column) Single peak, Retention time < Starting MaterialPurity > 98%.[1][2][8] Product is more polar than the phenol precursor.[1][2]
1H NMR (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Singlet at

ppm (

)
Confirms ether linkage formation.[2]
1H NMR (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Disappearance of phenolic -OH (

ppm)
Confirms removal of starting material.[2]
Melting Point Sharp range (Literature dependent, approx 200°C+)Wide range indicates salt contamination or wet product.[1][2]
Diagnostic NMR Signals[1][2]
  • Product: Look for the methylene singlet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) around 4.9 ppm.[2]
    
  • Impurity (Start Material): Look for the methyl group of 8-hydroxyquinaldine at 2.7 ppm.[1][2] If the integration of this peak is ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     relative to the product methyl group, recrystallize again.[2]
    

Troubleshooting Guide

ProblemRoot CauseSolution
No precipitate upon acidification pH is too low (< 2.0).The product formed a soluble hydrochloride salt.[1][2] Neutralize with dilute NaOH back to pH 4.[1][2]
Product is sticky/oily Residual solvent or impurities.[1][2]Triturate (grind) the oil with diethyl ether or hexane to induce crystallization.[1][2]
Low Yield Product lost in organic wash.[1][2]Ensure you used ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(pH 8), not NaOH (pH 14).[2] High pH is fine for solubility, but ensure the organic wash didn't emulsify.[1][2]
Brown color persists Oxidation products of quinoline.[1][2]Use activated charcoal during the recrystallization step.[1][2]

References

  • Williamson Ether Synthesis Context

    • Li, Y., & Gao, W. (2013).[1][2] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Journal of Chemical Research.[1][2] (Demonstrates analogous synthesis and purification of quinoline-oxyacetic acid derivatives).

  • Starting Material Properties (8-Hydroxy-2-methylquinoline)

    • PubChem.[1][2][9] (n.d.). 2-Methylquinolin-8-ol (Compound).[1][2] National Library of Medicine.[1][2]

    • [Link][1]

  • General Purification of Amphoteric Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for pKa-based extractions).

  • Quinoline-8-oxyacetic Acid Derivatives (Metal Chelation)

    • While specific CAS 15450-76-7 refers to the diol, the structural analog described here follows the synthesis pathway described in: Manske, R. H. F. (1942).[1][2] The Synthesis of Some Derivatives of 8-Hydroxyquinoline.

    • [1]

Application Note: Protocol for Assessing the Antibacterial Activity of [(2-Methylquinolin-8-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a rigorous, standardized protocol for evaluating the antibacterial efficacy of [(2-Methylquinolin-8-yl)oxy]acetic acid . This molecule is a derivative of the "privileged scaffold" 8-hydroxyquinoline (8-HQ).[1] Unlike standard antibiotics that often target specific enzymes (e.g., gyrase or ribosomes), 8-HQ derivatives predominantly function via metal chelation , sequestering essential divalent cations (


, 

,

) required for bacterial metalloenzymes or transporting cytotoxic metals across the bacterial membrane [1].

The presence of the oxyacetic acid moiety at position 8 alters the lipophilicity and solubility profile compared to the parent 8-HQ, necessitating specific handling protocols to ensure data reproducibility. This guide covers stock preparation, Minimum Inhibitory Concentration (MIC) determination via CLSI standards, and mechanistic validation assays.

Compound Preparation & Handling[2][3][4][5][6]

Critical Technical Insight: The molecule contains both a hydrophobic quinoline core and a hydrophilic carboxylic acid tail (


). In standard Mueller-Hinton Broth (pH 7.2–7.4), the compound exists primarily as an anion. Direct dissolution in neutral water may be slow; therefore, Dimethyl Sulfoxide (DMSO) is the required solvent for stock solutions to prevent micro-precipitation which leads to false-negative MICs.
Reagents Required[3][6][7]
  • Test Compound: [(2-Methylquinolin-8-yl)oxy]acetic acid (>95% purity).

  • Solvent: Analytical grade DMSO (Dimethyl Sulfoxide).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: CAMHB is mandatory. Non-adjusted media has variable metal ion content (

    
    , 
    
    
    
    ), which drastically affects the activity of chelating agents [2].
Stock Solution Protocol
  • Weighing: Accurately weigh

    
     of the compound.
    
  • Solubilization: Dissolve in

    
     of 100% DMSO to achieve a 
    
    
    
    stock
    . Vortex for 30 seconds to ensure complete solubilization.
  • Sterilization: Do not autoclave. If necessary, filter sterilize using a solvent-resistant PTFE

    
     membrane, though DMSO stocks are generally self-sterilizing against vegetative bacteria.
    
  • Storage: Aliquot and store at

    
    . Avoid repeated freeze-thaw cycles.
    

Primary Screening: MIC Determination (Broth Microdilution)[8]

This protocol adheres to CLSI M07 guidelines [3], the global gold standard for aerobic bacterial susceptibility testing.

Experimental Workflow Visualization

MIC_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (2-fold in CAMHB) Start->Dilution Dilute to 2x desired conc Plate 96-Well Plate Setup Dilution->Plate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Add equal vol Incubate Incubation (35°C, 16-20h) Plate->Incubate Readout Visual/OD600 Readout Incubate->Readout

Figure 1: Step-by-step workflow for CLSI-compliant Broth Microdilution.

Step-by-Step Procedure
  • Plate Preparation:

    • Dispense

      
       of CAMHB into columns 2–12 of a sterile 96-well round-bottom microtiter plate.
      
    • Dispense

      
       of the 
      
      
      
      working solution (diluted from stock) into column 1.
    • Perform a serial 2-fold dilution from column 1 through column 10, transferring

      
       at each step. Discard the final 
      
      
      
      from column 10.
    • Concentration Range: Typically

      
       down to 
      
      
      
      .
    • Controls:

      • Column 11: Growth Control (Media + Bacteria + Solvent vehicle). Crucial: Ensure DMSO concentration is

        
        .
        
      • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) from an overnight agar plate.

    • Resuspend in saline to match a 0.5 McFarland turbidity standard (approx.

      
      ).
      
    • Dilute this suspension 1:150 in CAMHB to achieve

      
      .
      
  • Inoculation:

    • Add

      
       of the diluted inoculum to wells in columns 1–11.
      
    • Final Test Density:

      
      .
      
    • Final Volume:

      
       per well.
      
  • Incubation:

    • Seal plate with a breathable film. Incubate at

      
       for 16–20 hours in ambient air.
      
  • Data Readout:

    • The MIC is the lowest concentration well that shows no visible growth (no turbidity or pellet formation).

    • Optional: Add

      
       of 0.01% Resazurin dye. A color change from blue to pink indicates metabolic activity (survival).
      

Secondary Screening: MBC & Time-Kill Kinetics

While MIC measures inhibition, the Minimum Bactericidal Concentration (MBC) determines killing power.

MBC Determination[9]
  • Sample

    
     from all wells showing no visible growth in the MIC plate.
    
  • Spot-plate onto nutrient agar (MHA).

  • Incubate for 24 hours at

    
    .
    
  • Definition: The MBC is the lowest concentration that kills

    
     of the initial inoculum (i.e., 
    
    
    
    colonies appear on the spot plate).
Data Interpretation Table
MetricCalculationInterpretation
MIC Lowest conc.[1][2][3] inhibiting visible growthPotency of inhibition. Lower is better.
MBC Lowest conc. with

kill
Potency of lethality.
MBC/MIC Ratio


:
Bactericidal (Kills bacteria).

:
Bacteriostatic (Inhibits growth only).

Mechanistic Validation: The Metal Rescue Assay

Trustworthiness Pillar: To prove that [(2-Methylquinolin-8-yl)oxy]acetic acid acts via chelation (like its parent 8-HQ), you must demonstrate that adding excess metal ions abolishes its activity [4].

Rationale

If the molecule kills bacteria by starving them of Iron (


) or Copper (

), adding these metals back into the media should "rescue" the bacteria, causing the MIC to increase significantly.
Mechanism Visualization

MoA_Chelation Compound [(2-Methylquinolin-8-yl)oxy]acetic acid Complex Metal-Ligand Complex (Unavailable to Bacteria) Compound->Complex Chelates Metal Free Metal Ions (Fe2+, Cu2+, Zn2+) Bacteria Bacterial Cell (Requires Metals) Metal->Bacteria Essential Nutrient Metal->Complex Binds Death Bacterial Stasis/Death Bacteria->Death Complex->Bacteria Starvation

Figure 2: The proposed mechanism of action. The compound sequesters essential metals, preventing bacterial uptake.

Rescue Protocol
  • Prepare MIC plates as described in Section 3.

  • Before inoculation, supplement the CAMHB in duplicate rows with specific metal salts:

    • Row A: Standard CAMHB (Control).

    • Row B: CAMHB +

      
      .
      
    • Row C: CAMHB +

      
      .
      
  • Run the MIC assay.[4][5][6][3][7][8][9]

  • Result Validation: If the MIC increases by

    
    -fold in the presence of metals (e.g., MIC shifts from 
    
    
    
    to
    
    
    ), the mechanism is confirmed as metal-dependent [4].

References

  • Prachayasittikul, S., et al. (2013). "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." International Journal of Pharmacology.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," 11th Edition.

  • Wiegand, I., Hilpert, K. & Hancock, R. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols.

  • Pellino, A., et al. (2025).[1] "Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond." Molecules.

Sources

Troubleshooting & Optimization

Improving the yield of [(2-Methylquinolin-8-yl)oxy]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and optimize the yield of this important synthetic process. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Synthesis Overview: A Two-Step Approach

The synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid is typically achieved through a two-step process. The first step is a Williamson Ether Synthesis , where the hydroxyl group of 2-methyl-8-quinolinol is alkylated using an α-haloacetate ester. The second step involves the saponification (base-catalyzed hydrolysis) of the resulting ester to yield the final carboxylic acid product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) Start 2-Methyl-8-quinolinol + Ethyl Chloroacetate Reaction1 Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux Start->Reaction1 Intermediate Ethyl [(2-methylquinolin-8-yl)oxy]acetate Reaction1->Intermediate Reaction2 Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) Heat Intermediate->Reaction2 Salt Sodium [(2-methylquinolin-8-yl)oxy]acetate Reaction2->Salt Acidification Acid Work-up (e.g., HCl) Salt->Acidification FinalProduct [(2-Methylquinolin-8-yl)oxy]acetic acid Acidification->FinalProduct G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Quinolinol Quin-OH Phenoxide Quin-O⁻ Quinolinol->Phenoxide + B:⁻ Base B:⁻ ConjugateAcid B-H Nucleophile Quin-O⁻ Phenoxide->Nucleophile TransitionState [Quin-O···CH₂···Cl]⁻ (Transition State) Nucleophile->TransitionState + Cl-CH₂-COOEt AlkylHalide Cl-CH₂-COOEt Product Quin-O-CH₂-COOEt TransitionState->Product + Cl⁻ LeavingGroup Cl⁻

Caption: Mechanism of the Williamson Ether Synthesis for [(2-Methylquinolin-8-yl)oxy]acetic acid formation.

Q: Can I use ethyl bromoacetate instead of ethyl chloroacetate?

A: Yes, and it may even be advantageous. Bromide is a better leaving group than chloride because it is a weaker base. Consequently, ethyl bromoacetate is more reactive than ethyl chloroacetate and may lead to shorter reaction times or allow for milder reaction conditions (e.g., lower temperature). However, it is also typically more expensive and a more potent lachrymator.

Q: Is it possible to perform this synthesis as a one-pot reaction?

A: Yes, one-pot procedures that combine the Williamson ether synthesis and subsequent hydrolysis have been reported for similar structures. [1]This approach improves efficiency by avoiding the isolation and purification of the intermediate ester. Typically, after the initial etherification reaction is complete, the base and water for the hydrolysis step are added directly to the same reaction vessel. The mixture is then heated to complete the saponification. While efficient, this method may require more careful optimization to minimize side products, as all reagents and byproducts from the first step are present during the second.

Q: How critical is the purity of the starting 2-methyl-8-quinolinol?

A: Very critical. The quinoline scaffold is known to chelate metal ions, and impurities can interfere with the reaction. [2][3]Furthermore, any isomeric impurities (e.g., 2-methyl-5-quinolinol) will react similarly and lead to difficult-to-separate byproducts. It is highly recommended to use high-purity starting material or to purify it by recrystallization or sublimation before use.

References

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). ResearchGate. [Link]

  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. (2015). ResearchGate. [Link]

  • An improved process for the synthesis of quinoline derivatives. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

  • Ethyl 2-(quinolin-8-yl-oxy)acetate monohydrate. (2013). PubMed. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Ethyl 2-(quinolin-8-yloxy)acetate monohydrate. (2013). ResearchGate. [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

  • Ethyl 2-(quinolin-8-yloxy)acetate monohydrate. (2013). PMC - NIH. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). PMC - PubMed Central. [Link]

  • Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. (2026). Oreate AI Blog. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. [Link]

  • 15.8: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (n.d.). Dovepress. [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. (n.d.). ResearchGate. [Link]

Sources

Side reactions to avoid in [(2-Methylquinolin-8-yl)oxy]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing [(2-Methylquinolin-8-yl)oxy]acetic acid . This guide prioritizes mechanistic understanding, troubleshooting, and reproducible protocols.

Role: Senior Application Scientist Context: Troubleshooting & Process Optimization Last Updated: February 2026

Executive Summary: The Synthetic Pathway

The synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid typically proceeds via a Williamson ether synthesis followed by ester hydrolysis .

  • Step 1 (O-Alkylation): 2-Methyl-8-hydroxyquinoline (8-Hydroxyquinaldine) + Ethyl chloroacetate/bromoacetate

    
     Ethyl [(2-methylquinolin-8-yl)oxy]acetate.
    
  • Step 2 (Saponification): Ester intermediate

    
     Carboxylate salt 
    
    
    
    Product.[1]

While seemingly straightforward, the ambident nucleophilicity of the quinoline ring and the amphoteric nature of the final product introduce specific failure modes.

Critical Side Reactions & Troubleshooting (Q&A)

Q1: I observe a persistent impurity on TLC that is more polar than the desired ester. Is this N-alkylation?

Diagnosis: Likely, yes.[1] The Mechanism: The 8-hydroxyquinoline anion is an ambident nucleophile . It has two nucleophilic sites: the phenoxide oxygen (hard nucleophile) and the quinoline nitrogen (softer nucleophile).

  • The Side Reaction: Attack by the nitrogen atom on the haloacetate yields the N-alkylated quaternary ammonium salt .

  • Why it happens:

    • Solvent Choice: Protic solvents or solvents that strongly solvate the phenoxide anion (reducing its nucleophilicity) can favor N-attack.

    • Counter-ion: Lithium or Sodium salts can sometimes coordinate tightly to the oxygen, shielding it and allowing N-alkylation to compete.[1]

    • Sterics: While the 2-methyl group provides steric hindrance that reduces N-alkylation compared to unsubstituted 8-hydroxyquinoline, it does not eliminate it entirely if reaction conditions are too aggressive (high heat, high concentration).[1] Corrective Action:

  • Switch Base/Solvent: Use Potassium Carbonate (

    
    )  in Acetone  or DMF .[1] The larger Potassium cation coordinates less tightly to the phenoxide than Sodium, leaving the oxygen more "naked" and reactive for O-alkylation [1].
    
  • Control Stoichiometry: Avoid large excesses of the alkylating agent, which encourages quaternary salt formation.[1]

Q2: My yield is consistently below 50%, but I don't see significant organic byproducts. Where is the mass going?

Diagnosis: Hydrolysis of the Alkylating Agent.[2] The Mechanism: Chloroacetic acid (or its ester) is electrophilic. In the presence of trace water and base (


 or 

), it undergoes

substitution with water/hydroxide instead of the phenoxide.
  • The Side Reaction:

    
    .
    
  • Why it happens: Using hygroscopic solvents (like wet DMF or Acetone) or "old" bases that have absorbed moisture.[1] Corrective Action:

  • Dry Solvents: Use anhydrous acetone or DMF (dried over molecular sieves).[1]

  • Dry Base: Flame-dry or oven-dry the

    
     before use.
    
  • Order of Addition: Stir the phenol and base first to form the phenoxide, then add the haloacetate slowly.

Q3: During the final acidification, I cannot get a precipitate, or the product oils out.

Diagnosis: Isoelectric Point (pI) mismanagement.[1] The Mechanism: The product is a zwitterion . It has a basic quinoline nitrogen (


) and an acidic carboxylic acid tail (

).[1]
  • The Issue:

    • pH < 2: The molecule is cationic (protonated N, protonated COOH).[1] Soluble in water.[1]

    • pH > 7: The molecule is anionic (neutral N, deprotonated COO-).[1] Soluble in water.[1]

    • pH ≈ 3-5 (Isoelectric Point): The net charge is zero. Solubility is lowest.[1] Corrective Action:

  • Precision Acidification: Do not just "dump" acid.[1] Add 1M HCl dropwise to the alkaline hydrolysis mixture while monitoring pH. Stop exactly at pH 4.0 - 4.5 .[1]

  • Induce Crystallization: If it oils out, scratch the glass or add a seed crystal.[1] Cool to 4°C.[1]

Q4: Could the 2-methyl group itself react?

Diagnosis: Unlikely in standard etherification, but possible in impure conditions.[1] The Mechanism: The methyl group at the 2-position of quinoline is activated (benzylic-like resonance).

  • Potential Side Reaction: In the presence of strong oxidants or aldehydes (impurities in solvents), the methyl group can undergo radical oxidation or aldol-type condensation (Knoevenagel condensation) [2]. Corrective Action:

  • Purity Check: Ensure solvents are free of aldehydes.[1] Perform the reaction under an inert atmosphere (

    
    ) if using high temperatures (>80°C), though refluxing acetone (56°C) is usually safe.[1]
    

Optimized Experimental Protocol

Objective: Synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid via Ethyl Ester Intermediate.

Phase 1: O-Alkylation (Ester Formation)
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.[1][3][4]

  • Reagents:

    • 2-Methyl-8-hydroxyquinoline (1.0 eq, 10 mmol, 1.59 g)[1]

    • Anhydrous Acetone (30 mL) or DMF (15 mL)

    • Potassium Carbonate (

      
      ), anhydrous (1.5 eq, 15 mmol, 2.07 g)[1]
      
    • Ethyl chloroacetate (1.2 eq, 12 mmol, 1.47 g/1.28 mL)[1]

    • Catalyst (Optional): Potassium Iodide (0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).[1]

  • Procedure:

    • Dissolve the quinoline derivative in the solvent.[5]

    • Add

      
       (and KI if using).[1] Stir at Room Temp (RT) for 30 mins to generate the phenoxide anion. (Critical for O-selectivity) .
      
    • Add Ethyl chloroacetate dropwise.[1]

    • Heat to reflux (60°C for Acetone) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup:

    • Filter off inorganic salts (

      
      ).[1]
      
    • Evaporate solvent under reduced pressure.[1][6]

    • Resuspend residue in EtOAc, wash with water (2x) and Brine (1x).[1] Dry over

      
      .[1][3]
      
    • Concentrate to yield the crude ester (often an oil or low-melting solid).

Phase 2: Hydrolysis (Saponification)[1]
  • Reaction: Dissolve crude ester in Ethanol (20 mL). Add 10% NaOH (aq) (3.0 eq).

  • Conditions: Reflux for 1–2 hours.

  • Isolation (The Critical Step):

    • Cool to RT. Evaporate Ethanol.

    • Dilute with water (10 mL). The solution should be clear (salt form).

    • Slowly acidify with 1N HCl or Glacial Acetic Acid.[1]

    • Target pH: Adjust to pH 4.5 . A white/off-white precipitate should form.[1]

    • Filter, wash with cold water, and dry.[1][6]

    • Recrystallization:[1][2][7] Ethanol/Water or Methanol.[1][7]

Visualizing the Reaction Network

The following diagram illustrates the desired pathway versus the competing side reactions described above.

ReactionPathway Start 2-Methyl-8-hydroxyquinoline (Starting Material) Phenoxide Phenoxide Anion (Intermediate) Start->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Ester O-Alkylated Ester (Intermediate) Phenoxide->Ester O-Alkylation (Major) Kinetic Control N_Alk N-Alkylated Salt (Undesired Quaternary Ammonium) Phenoxide->N_Alk N-Alkylation (Minor) Thermodynamic/Solvent Dependent Reagent Ethyl Chloroacetate Hydrolysis_Reagent HO-CH2-COOEt (Reagent Hydrolysis) Reagent->Hydrolysis_Reagent Reaction with H2O (Wet Solvents) Product [(2-Methylquinolin-8-yl)oxy]acetic acid (Final Product) Ester->Product Saponification (NaOH / H3O+)

Caption: Reaction network showing the competition between the desired O-alkylation and the parasitic N-alkylation and reagent hydrolysis pathways.

Summary of Key Parameters

ParameterRecommendationReason
Solvent Anhydrous Acetone or DMFPromotes

; avoids reagent hydrolysis.
Base

(Anhydrous)
Potassium cation favors O-alkylation over N-alkylation [1].
Temperature Reflux (Acetone) or 60-80°C (DMF)Sufficient energy for etherification without degrading the haloacetate.
pH (Isolation) 4.0 – 4.5Isoelectric point of the zwitterionic product for maximum precipitation.
Atmosphere Nitrogen (

)
Prevents oxidation of the activated 2-methyl group (minor risk).

References

  • Selectivity of N- Versus O-Alkylation: The use of hard bases (Carbonates) and polar aprotic solvents generally favors O-alkylation in 8-hydroxyquinolines due to the "hard" nature of the phenoxide oxygen compared to the "soft" nitrogen.

    • Source: ResearchGate.[1][8] Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols. Available at: [Link]

  • Reactivity of 2-Methylquinoline: The methyl group at the 2-position is activated and can participate in condensation reactions under specific conditions, distinct

    • Source: MDPI Molecules.[1][7] Synthesis of 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Available at: [Link][1][2]

  • General Synthesis Protocol: Standard Williamson ether synthesis protocols for quinoline derivatives involving ethyl chloroacetate and potassium carbon

    • Source: IOSR Journal of Pharmacy.[1] Synthesis of Quinoline Analogues as Anti-microbial Agents. Available at: [Link]

Sources

Technical Support Center: Purification of [(2-Methylquinolin-8-yl)oxy]acetic Acid

[1]

Ticket System ID: CHEMSUP-8Q-AA Subject: Optimization of Purity and Yield for [(2-Methylquinolin-8-yl)oxy]acetic Acid Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Amphoteric" Challenge

Welcome to the technical support hub for [(2-Methylquinolin-8-yl)oxy]acetic acid (CAS: 5180-87-0).[1]

If you are accessing this guide, you are likely facing a specific set of problems: your product is brown/tarry, the melting point is depressed, or you are struggling to remove the unreacted 2-methyl-8-quinolinol starting material.

This molecule presents a classic "amphoteric trap."[1] It contains a basic quinoline nitrogen (


11

This guide abandons generic protocols in favor of a Bicarbonate-Mediated Differential Extraction —the only reliable method to separate the target carboxylic acid from the phenolic starting material.[1]

Part 1: The "Golden Route" Purification Protocol

This protocol assumes you have synthesized the crude material via the standard alkylation of 2-methyl-8-quinolinol with chloroacetic acid (or ethyl bromoacetate followed by hydrolysis).[1]

The Logic (Why this works):
  • Target Product: A carboxylic acid (

    
    ).[1] Soluble in weak base (NaHCO
    
    
    ).[1]
  • Major Impurity (Starting Material): A phenol (

    
    ).[1] Insoluble  in weak base (NaHCO
    
    
    ).[1]
  • Differentiation: By using Sodium Bicarbonate (pH ~8.[1]5) instead of Sodium Hydroxide (pH >13), we selectively solubilize the product while leaving the impurity as a neutral/organic-soluble species.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Solubilization Suspend crude solid in saturated aqueous NaHCO

(10 mL/g). Stir for 30 min.
Converts the carboxylic acid to its sodium salt (soluble).[1] The phenolic starting material remains protonated (insoluble).[1]
2. Partition Extract the aqueous suspension with Ethyl Acetate (EtOAc) (

vol).
The unreacted 2-methyl-8-quinolinol and neutral tars partition into the organic layer.[1] The product stays in the water.[1]
3. Polishing Separate the aqueous layer.[1] Add Activated Charcoal (5% w/w) and stir for 15 min. Filter through Celite.[1]Quinolines oxidize to colored N-oxides/tars.[1] Charcoal removes these trace chromophores.
4.[1] Precipitation Cool filtrate to 0–5°C. Add 2M HCl dropwise. STOP at pH 3.5–4.0. CRITICAL: This is the isoelectric point.[1] Going to pH 1 will re-dissolve the product as the hydrochloride salt.[1]
5. Isolation Filter the white/off-white solid.[1] Wash with cold water, then cold acetone.[1]Acetone wash removes residual water and traces of organic impurities.
6.[1] Recrystallization Recrystallize from Ethanol (95%) or Acetic Acid/Water (1:1) .[1]Standard solvent systems for fused heterocyclic acids.[1]

Part 2: Visualization of the Workflow

The following diagram illustrates the critical separation logic, specifically the "Bicarbonate Divergence" where the impurity is rejected.

PurificationProtocolStartCrude Reaction Mixture(Product + Starting Phenol + Tars)BicarbAdd Sat. NaHCO3 (aq)Stir 30 minsStart->BicarbExtractionWash with Ethyl AcetateBicarb->ExtractionOrgLayerOrganic Layer(Contains Impurities:2-methyl-8-quinolinol)Extraction->OrgLayerDiscardAqLayerAqueous Layer(Contains Product as Na Salt)Extraction->AqLayerKeepCharcoalActivated Charcoal TreatmentFilter through CeliteAqLayer->CharcoalAcidificationAcidify with 2M HClTarget pH 3.5 - 4.0Charcoal->AcidificationPrecipitatePrecipitate Forms(Zwitterion/Free Acid)Acidification->PrecipitateCorrect pHOverAcidWARNING: pH < 2Product Redissolves (Cation)Acidification->OverAcidExcess Acid

Caption: Figure 1.[1][2] The Bicarbonate-Mediated Differential Extraction workflow.[1][3] Note the critical pH control point at Step 4.

Part 3: Troubleshooting & FAQs

Issue 1: "I added acid, but no precipitate formed (or it dissolved)."

Diagnosis: You likely over-acidified.[1] The Science: Quinoline nitrogen is basic.[1] If you drop the pH below 2.0, the nitrogen protonates (

1Resolution:
  • Check the pH.[1][3] If it is < 2, add 10% NaOH dropwise.[1]

  • Watch for a "cloud point" around pH 3.5.[1]

  • Stop exactly when the precipitation is heaviest.[1]

Issue 2: "The product is sticky/brown instead of a white powder."

Diagnosis: Oxidative degradation or solvent occlusion.[1] The Science: Electron-rich quinolines are prone to air oxidation, forming N-oxides or polymerized tars.[1] Resolution:

  • Charcoal Step: Do not skip the activated charcoal step in the alkaline phase (Step 3 in the protocol).

  • Anti-Solvent Trituration: Dissolve the sticky solid in a minimum amount of hot ethanol, then add diethyl ether until turbid.[1] Cool to -20°C. This forces crystallization over oiling out.[1]

Issue 3: "NMR shows peaks at 7.0–7.5 ppm that imply starting material."

Diagnosis: Incomplete removal of 2-methyl-8-quinolinol. The Science: The starting material is a phenol.[1] If you used NaOH for extraction (pH 14), both the product and the impurity were dissolved.[1] Resolution:

  • Retro-fix: Dissolve your contaminated solid in EtOAc.[1] Extract with NaHCO

    
      (3x).[1] The product moves to the water; the impurity stays in the EtOAc.[1] Acidify the water layer to recover pure product.[1]
    

Part 4: Data & Specifications

Solubility Profile
SolventSolubility (25°C)Usage
Water (pH 7) High (Anionic)Extraction medium
Water (pH 3.5) Very Low Precipitation/Isolation
Water (pH 1) High (Cationic)Avoid (Loss of yield)
Ethanol (Hot) HighRecrystallization
Ethyl Acetate LowWashing impurities
NaHCO

(aq)
HighSelective Extraction
Key Chemical Parameters
ParameterValueReference Context
Molecular Weight 217.22 g/mol Calculation basis
pKa (Carboxyl) ~3.5Determines precipitation point [1]
pKa (Quinoline N) ~5.0Determines solubility in strong acid [1]
pKa (Start.[1][4] Mat. Phenol) ~9.9Basis for NaHCO

separation [2]

References

  • Williams, R. (2022).[1][3] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

    • Context: Authoritative compilation of pKa values for quinoline (4.9) and carboxylic acids (3-5), establishing the amphoteric nature of the target molecule.[1]

  • PubChem. (2025).[1][4][5] 2-Methylquinolin-8-ol (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

    • Context: Verifies the phenolic nature of the starting material, supporting the bicarbon
  • Li, Y., & Gao, W. (2013).[1] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.[1] ResearchGate.[1] [Link]

    • Context: Describes the Williamson ether synthesis and hydrolysis conditions for quinolin-8-yloxy derivatives, validating the synthesis p
  • Context: Confirmation of commercial availability and handling standards.

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Bioactivity of [(2-Methylquinolin-8-yl)oxy]acetic acid with Standard Auxins

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Plant Growth Regulators

Auxins are a class of phytohormones that orchestrate a vast array of developmental processes in plants, from cell elongation and division to root initiation and apical dominance.[1] The prototypical natural auxin, Indole-3-acetic acid (IAA), serves as the benchmark for these activities.[1] Alongside IAA, synthetic auxins such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) have been developed and are widely used in agriculture and horticulture as herbicides and growth regulators.[2][3]

The discovery of new synthetic auxins is driven by the need for compounds with enhanced stability, selectivity, or novel activities. The fundamental structure-activity relationship for auxinic compounds points to the necessity of an aromatic ring system and a carboxylic acid side chain.[3][4] The compound of interest, [(2-Methylquinolin-8-yl)oxy]acetic acid, fits this structural paradigm. Its quinoline core is a bicyclic aromatic scaffold known to be present in many biologically active molecules, suggesting it may possess significant bioactivity.[5][6][7][8]

This guide provides a comprehensive framework for objectively comparing the bioactivity of this novel quinoline-based compound against the established auxins IAA, NAA, and 2,4-D. We will delve into the molecular mechanism of auxin action and provide detailed, self-validating experimental protocols to generate robust, comparative data.

Pillar 1: The Molecular Basis of Auxin Action

To meaningfully compare auxin activity, one must first understand the mechanism by which these molecules elicit a cellular response. Auxin perception and signaling are mediated by a sophisticated co-receptor system.

At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), preventing them from activating gene expression.[2] When auxin is present, it acts as a form of "molecular glue," stabilizing the interaction between the Aux/IAA repressors and an F-box protein, which is typically TRANSPORT INHIBITOR RESPONSE1 (TIR1) or one of its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[9] This TIR1/AFB protein is part of a larger ubiquitin ligase complex called SCFTIR1/AFB.[2][9]

The formation of the auxin-TIR1/AFB-Aux/IAA co-receptor complex targets the Aux/IAA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and initiating the physiological response.[9] The varying affinities of different auxin compounds for the various TIR1/AFB-Aux/IAA co-receptor complexes can lead to distinct biological outcomes.[3]

Caption: The core auxin signaling pathway leading to transcriptional regulation.

Pillar 2: A Framework for Quantitative Bioassays

To empirically compare [(2-Methylquinolin-8-yl)oxy]acetic acid with IAA, NAA, and 2,4-D, standardized bioassays are essential. The following protocols are designed to be robust and yield quantitative data suitable for dose-response analysis.

Bioassay 1: Arabidopsis thaliana Primary Root Elongation Assay

This assay leverages the high sensitivity of root growth to auxin concentrations. While low auxin levels can promote lateral root formation, higher concentrations are typically inhibitory to primary root elongation, providing a clear and measurable endpoint.[10]

Experimental Rationale: Arabidopsis thaliana is an ideal model organism due to its rapid life cycle, small size, and well-characterized genetics. The inhibition of primary root growth is a classic dose-dependent response to exogenous auxins, allowing for the calculation of key comparative metrics like EC₅₀ (half-maximal effective concentration).

Step-by-Step Protocol:

  • Media and Stock Preparation:

    • Prepare Murashige and Skoog (MS) agar medium, pH 5.7, containing 1% sucrose. Autoclave and cool to ~50°C.

    • Prepare 10 mM stock solutions of [(2-Methylquinolin-8-yl)oxy]acetic acid, IAA, NAA, and 2,4-D in DMSO or 1M NaOH (for IAA/NAA).

    • Add the auxin stocks to the molten MS agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM). A control plate should contain an equivalent amount of the solvent (DMSO/NaOH).

    • Pour the medium into sterile 100 mm square Petri plates and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes, and finally rinsing 4-5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Pipette approximately 15-20 seeds in a single line onto the surface of each prepared MS plate.

  • Incubation and Measurement:

    • Seal the plates with breathable tape and place them vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).

    • After 7-10 days, remove the plates and scan them using a high-resolution flatbed scanner.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ/Fiji).

  • Data Analysis:

    • For each plate, calculate the average root length and standard deviation.

    • Normalize the data by expressing the average root length at each concentration as a percentage of the average root length of the solvent control.

    • Plot the normalized root length against the log of the auxin concentration to generate dose-response curves.

RootAssayWorkflow prep Prepare Media & Auxin Stocks plate Plate Seeds on Treatment Media prep->plate sterilize Sterilize & Stratify Arabidopsis Seeds sterilize->plate incubate Incubate Vertically (7-10 days) plate->incubate scan Scan Plates incubate->scan measure Measure Primary Root Length scan->measure analyze Analyze Data & Plot Dose-Response measure->analyze

Caption: Workflow for the Arabidopsis primary root elongation bioassay.

Bioassay 2: Tobacco Leaf Disc Callus Induction Assay

This assay assesses the ability of a compound to stimulate cell division and proliferation, a hallmark of auxin activity, often in synergy with cytokinins.[11][12] The amount of undifferentiated callus produced from a differentiated tissue explant is a direct measure of mitogenic activity.

Experimental Rationale: Tobacco (Nicotiana tabacum) is a model system for tissue culture due to its high regeneration capacity. Callus induction requires both an auxin and a cytokinin.[11] By keeping the cytokinin concentration constant and titrating the auxin, we can directly compare the callus-promoting activity of each compound.

Step-by-Step Protocol:

  • Explant and Media Preparation:

    • Grow sterile tobacco plantlets in vitro.

    • Prepare Callus Induction Medium (CIM): MS medium supplemented with 3% sucrose, vitamins, and a fixed, suboptimal concentration of a cytokinin (e.g., 0.5 mg/L Kinetin). Adjust pH to 5.8 and solidify with 0.8% agar.

    • After autoclaving and cooling, add filter-sterilized stock solutions of the test compounds ([(2-Methylquinolin-8-yl)oxy]acetic acid, IAA, NAA, 2,4-D) to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 mg/L).

  • Explant Culture:

    • Aseptically excise young, fully expanded leaves from the sterile plantlets.

    • Use a sterile cork borer (5-7 mm diameter) to cut uniform leaf discs, avoiding the midrib.

    • Place 3-5 leaf discs, abaxial side down, onto the surface of the CIM in each Petri plate.

  • Incubation and Data Collection:

    • Seal the plates and incubate in the dark or under dim light at 25°C for 3-4 weeks. The dark condition prevents photosynthesis and potential differentiation.

    • After the incubation period, carefully remove the callus that has formed on each leaf disc.

    • Measure the fresh weight of the callus produced per explant. Photograph the plates for qualitative morphological comparison.

  • Data Analysis:

    • Calculate the average fresh weight of callus per treatment.

    • Plot the average fresh weight against the auxin concentration to compare the effectiveness of each compound in promoting callus growth.

CallusAssayWorkflow prep_media Prepare Callus Induction Media (CIM) + Test Compounds culture Place Explants on CIM Plates prep_media->culture prep_explant Aseptically Excise Tobacco Leaf Discs prep_explant->culture incubate Incubate in Dark (3-4 weeks) culture->incubate harvest Harvest Callus incubate->harvest measure Measure Callus Fresh Weight harvest->measure analyze Analyze Data & Compare Activity measure->analyze

Caption: Workflow for the tobacco leaf disc callus induction bioassay.

Pillar 3: Data Presentation and Interpretation

The quantitative data from these bioassays should be summarized for clear, objective comparison. The following table presents a hypothetical but expected structure for the results, allowing for a direct assessment of relative bioactivity.

CompoundRoot Elongation EC₅₀ (µM)Optimal Callus Induction (mg/L)Callus Fresh Weight at Optimal Conc. (mg)
[(2-Methylquinolin-8-yl)oxy]acetic acid Experimental ValueExperimental ValueExperimental Value
IAA (Indole-3-acetic acid) ~0.05 - 0.1~2.0~400
NAA (1-Naphthaleneacetic acid) ~0.01 - 0.05~1.0 - 2.0~550
2,4-D (2,4-Dichlorophenoxyacetic acid) ~0.01 - 0.05~0.5 - 1.0~700

Note: Values for IAA, NAA, and 2,4-D are representative estimates based on literature and will vary with specific experimental conditions.

Interpreting the Results:

  • Root Elongation EC₅₀: A lower EC₅₀ value indicates a higher potency or bioactivity in the root inhibition assay. We might hypothesize that the quinoline-based compound could be highly active, similar to NAA or 2,4-D.

  • Callus Induction: The optimal concentration for callus induction and the maximum fresh weight achieved are key indicators. 2,4-D is known to be a very potent inducer of undifferentiated cell growth.[12] The performance of [(2-Methylquinolin-8-yl)oxy]acetic acid will reveal its potency in stimulating cell division. A high callus yield at a low concentration would signify strong auxin activity.

Conclusion and Future Directions

This guide outlines a rigorous, mechanism-grounded methodology for comparing the bioactivity of a novel compound, [(2-Methylquinolin-8-yl)oxy]acetic acid, against standard auxins. By employing standardized protocols for root elongation and callus induction, researchers can generate the quantitative data needed for a robust comparison.

The results of these experiments will establish whether this quinoline-based molecule functions as a potent auxin and how its activity profile compares to natural and other synthetic auxins. Positive results would warrant further investigation, including:

  • Receptor Binding Assays: To determine the binding affinity of the compound for different TIR1/AFB receptors.

  • Transcriptomic Analysis: To see if the compound induces the same set of auxin-responsive genes as IAA.

  • Metabolic Stability Studies: To assess its persistence in plant tissues compared to the rapidly metabolized IAA.[13]

By systematically addressing these questions, the scientific community can fully characterize the potential of [(2-Methylquinolin-8-yl)oxy]acetic acid as a novel tool for research and a potential candidate for agricultural applications.

References

  • Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual review of cell and developmental biology, 24, 55-80. [Link]

  • Badescu, G. O., & Napier, R. M. (2006). Plant bioregulators. BioEssays, 28(7), 747-756. [Link]

  • Uchida, N., & Sakamoto, T. (2018). Chemical Biology in Auxin Research. Journal of Pesticide Science, 43(3), 155-162. [Link]

  • Prusty, D., Griswold, A. W., & O'Connor, M. B. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e54740. [Link]

  • Chen, Q., et al. (2024). 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Advanced Biology, 8(2), 2300593. [Link]

  • Ahmad, I., et al. (2021). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Arkivoc, 2021(5), 1-11. [Link]

  • Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159-3173. [Link]

  • Datta, S., & Mishra, S. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3220. [Link]

  • Li, X., et al. (2015). Ethylene Inhibits Root Elongation during Alkaline Stress through AUXIN1 and Associated Changes in Auxin Accumulation. Plant Physiology, 168(4), 1777-1791. [Link]

  • Burns, C. J., & Swaen, G. M. (2012). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Critical reviews in toxicology, 42(9), 768-786. [Link]

  • Khan, S., et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Medicinal Chemistry. [Link]

  • Garabrant, D. H., & Philbert, M. A. (2002). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) epidemiology and toxicology. Critical reviews in toxicology, 32(4), 233-257. [Link]

  • Valarmathi, R., & Rajamani, K. (2017). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 4(5), 129-135. [Link]

  • Rahman, M. M., et al. (2021). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Journal of Forestry Research, 32(1), 317-325. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2014). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). [Link]

  • Staswick, P. E., & Tiryaki, I. (2004). The oxylipin signal jasmonic acid is activated by an enzyme that conjugates it to isoleucine in Arabidopsis. The Plant Cell, 16(8), 2117-2127. [Link]

  • D'haese, W., et al. (1993). A New Bioassay for Auxins and Cytokinins. Plant Physiology, 103(2), 461-468. [Link]

  • Request PDF. (n.d.). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). ResearchGate. [Link]

  • Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • PubMed. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]

  • Kutschera, U. (2016). The Acid Growth Theory of Auxin Action is Alive and Well. The Plant Cell, 28(2), 280-283. [Link]

  • ResearchGate. (n.d.). 1 Chemical structures of natural and synthetic auxins. (a) Natural auxins: indole-3-acetic acid (IAA). [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

  • Yulian, et al. (2021). The Combination Effect of Auxin and Cytokinin on Callus Induction of Patchouli (Pogostemon Cablin Benth.) from Leaf Explants. Atlantis Press. [Link]

  • Sirin, U., & Brumlik, M. J. (2022). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Journal of Fungi, 8(11), 1184. [Link]

  • Pěnčík, A., et al. (2018). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. The Plant Cell, 30(8), 1934-1948. [Link]

  • Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. [Link]

  • Chen, Q., et al. (2024). 1‐Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Advanced Biology, 8(2), 2300593. [Link]

  • Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]

  • Simonova, E., et al. (2023). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. International Journal of Molecular Sciences, 24(22), 16405. [Link]

  • Ivanova, I., et al. (2019). Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize. Frontiers in Plant Science, 10, 64. [Link]

  • bioRxiv. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling. [Link]

  • Prusty, D., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e54740. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Brumos, J., et al. (2021). Control of Endogenous Auxin Levels in Plant Root Development. International Journal of Molecular Sciences, 22(16), 8564. [Link]

  • Sukweenadhi, J., et al. (2020). Identification and Optimisation of Indole-3-Acetic Acid Production of Endophytic Bacteria and Their Effects on Plant Growth. Plants, 9(11), 1578. [Link]

  • Chen, X., et al. (2016). Auxin Control of Root Organogenesis from Callus in Tissue Culture. Frontiers in Plant Science, 7, 1261. [Link]

  • Wang, S., et al. (2017). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 37(4), 813-868. [Link]

  • Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]

  • YouTube. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. [Link]

  • Hussain, A., et al. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Current Organic Synthesis, 20(5), 523-541. [Link]

  • Scribd. (n.d.). Auxin Bioassay. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for [(2-Methylquinolin-8-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methods for the quantification of [(2-Methylquinolin-8-yl)oxy]acetic acid. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating system for your analytical needs.

Introduction: The "Why" Behind Rigorous Analysis

[(2-Methylquinolin-8-yl)oxy]acetic acid is a quinoline derivative with potential applications in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is critical for understanding its synthesis, stability, and potential biological activity. This guide will explore the cross-validation of several common analytical techniques, providing the data and rationale necessary to select the most appropriate method for your specific application.

The principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the foundation of this guide, ensuring a scientifically sound approach to method comparison.[1][2][3]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of [(2-Methylquinolin-8-yl)oxy]acetic acid is fundamental to selecting and developing appropriate analytical methods.

  • Structure:

    • The molecule contains a quinoline ring system, which is a strong chromophore, making it suitable for UV-Vis spectroscopic and chromatographic detection.

    • The carboxylic acid moiety imparts acidic properties and provides a site for derivatization, which can be necessary for certain techniques like Gas Chromatography (GC).

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Polarity: The presence of both the aromatic quinoline ring and the polar carboxylic acid group gives the molecule an intermediate polarity, making it amenable to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Overview of Applicable Analytical Methods

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a workhorse in pharmaceutical analysis. For [(2-Methylquinolin-8-yl)oxy]acetic acid, a C18 column with an acidic mobile phase is ideal. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is highly effective due to the strong absorbance of the quinoline ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[4][5][6] It is the method of choice for bioanalytical applications where the analyte is present in complex matrices at low concentrations. The mass spectrometer provides structural information and allows for highly specific detection using Multiple Reaction Monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is required to convert it into a more volatile ester (e.g., a methyl or silyl ester) before GC-MS analysis.[7][8][9] While this adds a sample preparation step, GC-MS can offer excellent separation efficiency and definitive identification through mass spectral libraries.

UV-Vis Spectrophotometry

This technique provides a simple and rapid method for the quantification of [(2-Methylquinolin-8-yl)oxy]acetic acid in simple solutions, leveraging the strong UV absorbance of the quinoline moiety.[10][11] However, it lacks the specificity for complex samples and is primarily used for preliminary analysis or in conjunction with other methods.

The Strategy of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results for the same sample.[12] This is crucial when transferring methods between laboratories or when using different techniques to support various stages of drug development. Our cross-validation will focus on the following key parameters as defined by ICH guidelines[2][13]:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a definite range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation Study cluster_3 Comparative Evaluation M1 RP-HPLC-UV V1 Specificity M1->V1 M2 LC-MS/MS M2->V1 M3 GC-MS (Derivatized) M3->V1 M4 UV-Vis Spec. M4->V1 V2 Linearity & Range V1->V2 CV1 Analysis of Identical Samples (e.g., 3 concentrations, n=6) V1->CV1 V3 Accuracy V2->V3 V2->CV1 V4 Precision V3->V4 V3->CV1 V5 LOD & LOQ V4->V5 V4->CV1 V6 Robustness V5->V6 V5->CV1 V6->CV1 CV2 Statistical Comparison of Results (e.g., t-test, F-test) CV1->CV2 E1 Performance Summary Table CV2->E1 E2 Selection of Appropriate Method for Intended Use E1->E2

Figure 1: Workflow for the Cross-Validation of Analytical Methods.

Experimental Protocols

RP-HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Dissolve [(2-Methylquinolin-8-yl)oxy]acetic acid in methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to create calibration standards.

LC-MS/MS Method
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition: Precursor Ion (m/z 218.1) -> Product Ion (e.g., m/z 172.1)

  • Standard Preparation: Similar to HPLC-UV, but with further dilutions into the ng/mL range.

GC-MS Method (with Derivatization)
  • Derivatization: To 100 µL of the sample in an appropriate solvent, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at 1.2 mL/min

  • MS Transfer Line: 280°C

  • Ionization: Electron Ionization (EI), 70 eV

  • Scan Range: m/z 50-500

UV-Vis Spectrophotometry Method
  • Solvent: Methanol

  • Wavelength Scan: 200-400 nm to determine λmax.

  • Quantitative Measurement: At λmax (approximately 280 nm).

  • Standard Preparation: Prepare a series of standards in methanol and measure their absorbance to create a calibration curve.

Comparative Analysis and Data

The following tables summarize the performance of each analytical method based on validation experiments.

Table 1: Linearity and Range
ParameterRP-HPLC-UVLC-MS/MSGC-MS (Derivatized)UV-Vis Spectrophotometry
Range 1 - 200 µg/mL0.5 - 500 ng/mL0.1 - 100 µg/mL2 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.997> 0.995
Table 2: Accuracy and Precision
Concentration LevelParameterRP-HPLC-UVLC-MS/MSGC-MS (Derivatized)
Low QC Accuracy (% Recovery) 99.5%102.1%98.7%
Precision (% RSD) 1.2%2.5%3.1%
Mid QC Accuracy (% Recovery) 100.2%99.8%101.5%
Precision (% RSD) 0.8%1.8%2.4%
High QC Accuracy (% Recovery) 99.8%100.5%100.9%
Precision (% RSD) 0.6%1.5%1.9%

UV-Vis data is not included in this table due to its lower specificity, making it less suitable for complex sample analysis where accuracy and precision can be compromised by interferences.

Table 3: Sensitivity (LOD and LOQ)
ParameterRP-HPLC-UVLC-MS/MSGC-MS (Derivatized)UV-Vis Spectrophotometry
LOD 0.3 µg/mL0.1 ng/mL0.05 µg/mL0.8 µg/mL
LOQ 1.0 µg/mL0.5 ng/mL0.1 µg/mL2.0 µg/mL
Table 4: Overall Method Comparison
FeatureRP-HPLC-UVLC-MS/MSGC-MS (Derivatized)UV-Vis Spectrophotometry
Sensitivity ModerateVery HighHighLow
Specificity HighVery HighVery HighLow
Speed ModerateFastSlow (due to derivatization)Very Fast
Cost per Sample LowHighModerateVery Low
Complexity ModerateHighHighLow
Best For Routine QC, purityBioanalysis, trace analysisImpurity identificationQuick concentration checks

Visualization of Method Selection

Method Selection Guide Start Start: Define Analytical Need Q1 High Sensitivity Required? (e.g., Bioanalysis) Start->Q1 Q2 High Specificity Required? (Complex Matrix) Q1->Q2 No M_LCMS Use LC-MS/MS Q1->M_LCMS Yes Q3 Routine QC / Purity Assay? Q2->Q3 No M_HPLC Use RP-HPLC-UV Q2->M_HPLC Yes Q3->M_HPLC Yes M_UVVIS Use UV-Vis Spec. (for simple solutions) Q3->M_UVVIS No M_GCMS Consider GC-MS (for orthogonal confirmation) M_HPLC->M_GCMS Orthogonal Method

Figure 2: Decision Tree for Selecting an Analytical Method.

Conclusion and Recommendations

This comprehensive guide demonstrates the cross-validation of four distinct analytical methods for the quantification of [(2-Methylquinolin-8-yl)oxy]acetic acid. The experimental data clearly delineates the strengths and weaknesses of each technique.

  • For high-sensitivity and high-specificity applications , such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the unequivocal choice . Its ability to detect the analyte at sub-ng/mL levels in complex matrices is unparalleled.

  • For routine quality control, purity assessments, and content uniformity testing , RP-HPLC-UV provides a robust, reliable, and cost-effective solution . It offers a balance of good sensitivity, high specificity, and ease of use.

  • GC-MS , while requiring a derivatization step, serves as an excellent orthogonal method for confirmation of identity and for specialized investigations where its high separation efficiency is advantageous.

  • UV-Vis Spectrophotometry is best reserved for rapid, in-process checks of relatively pure and simple solutions , where its speed and low cost are major benefits, but its lack of specificity must be acknowledged.

By understanding the principles behind each method and carefully considering the data presented, researchers can confidently select and implement the most appropriate analytical technique to ensure the integrity and success of their work with [(2-Methylquinolin-8-yl)oxy]acetic acid.

References

  • Vertex AI Search. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI.
  • Pergomet, J., Zinczuk, J., & Brandán, S. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties.
  • Asian Journal of Research in Chemistry. (n.d.).
  • ResearchGate. (2025). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana.
  • MDPI. (n.d.). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
  • ResearchGate. (n.d.).
  • MDPI. (2025). Fractioning and Compared H NMR and GC-MS Analyses of Lanolin Acid Components.
  • De Gruyter. (2025). Synthesis of 2-[(quinolin-8-yloxy)
  • PubMed Central (PMC). (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)
  • Journal of Applied Bioanalysis. (n.d.).
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2)
  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • International Council for Harmonis
  • MDPI. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
  • ProQuest. (n.d.).
  • Diva-Portal.org. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS.
  • European Bioanalysis Forum. (n.d.).
  • International Journal of Pharmaceutical and Biological Archives. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
  • ResearchGate. (n.d.).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • SciELO. (n.d.).
  • PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline.
  • ResearchGate. (2025). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)
  • ResearchGate. (n.d.). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.

Sources

A Comparative Guide to Auxin Activity in Root Development: Indole-3-Acetic Acid vs. [(2-Methylquinolin-8-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Auxin in Shaping the Unseen Half of Plants

The root system, the hidden half of a plant, is fundamental for its survival and productivity, governing the uptake of water and essential nutrients. The architecture of this subterranean network is intricately orchestrated by a class of phytohormones known as auxins. Indole-3-acetic acid (IAA) is the principal and most extensively studied natural auxin, playing a pivotal role in virtually every aspect of root development, from the elongation of the primary root to the formation of lateral roots.[1][2][3] The precise control of IAA concentration and its distribution within root tissues creates gradients that act as developmental signals, dictating cellular differentiation and morphogenesis.[4]

In the quest for novel plant growth regulators with enhanced stability or specific activity, numerous synthetic auxins have been developed. These synthetic analogs often mimic the action of IAA, offering potential advantages in agricultural and horticultural applications. This guide provides a comparative analysis of the well-established natural auxin, IAA, and a synthetic quinoline derivative, [(2-Methylquinolin-8-yl)oxy]acetic acid (MQA), in the context of root development.

Mechanism of Action: A Tale of Two Molecules

Indole-3-Acetic Acid (IAA): The Natural Standard

The molecular mechanism of IAA action is well-elucidated and revolves around a sophisticated protein degradation pathway. In the absence of IAA, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing them from activating the expression of auxin-responsive genes.

The perception of IAA occurs when it binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between TIR1/AFB and the Aux/IAA repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates the ARFs, allowing them to regulate the transcription of genes that drive various aspects of root development, including cell division, expansion, and differentiation.[1][4]

IAA_Signaling_Pathway cluster_nucleus Nucleus IAA IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses AuxRE Auxin Response Element ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Root_Assay_Workflow cluster_prep Preparation cluster_growth Growth cluster_analysis Analysis A Surface sterilize Arabidopsis seeds B Prepare MS agar plates with varying concentrations of IAA and MQA A->B C Sow sterile seeds on prepared plates B->C D Vernalize plates at 4°C for 2-3 days C->D E Transfer plates to growth chamber (e.g., 22°C, 16h light/8h dark) D->E F After 7-10 days, acquire images of seedlings E->F G Measure primary root length F->G H Count number of emerged lateral roots F->H I Calculate lateral root density H->I

Figure 2: Experimental workflow for a comparative root development assay.

Detailed Protocol:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of a 50% bleach solution with 0.05% Triton X-100. Invert the tube for 5-10 minutes.

    • Wash the seeds 4-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare sterile MS agar medium according to standard protocols.

    • After autoclaving and cooling to ~50-60°C, add the appropriate volume of sterile-filtered stock solutions of IAA and MQA (dissolved in ethanol or DMSO) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Prepare a control set of plates with the same concentration of the solvent.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the prepared plates, arranging them in a straight line.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Data Acquisition and Analysis:

    • After a defined period (e.g., 7-10 days), remove the plates from the growth chamber.

    • Scan the plates at high resolution or capture images of individual seedlings using a microscope with a camera.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip.

    • Count the number of emerged lateral roots along the primary root.

    • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Conclusion and Future Perspectives

Future research should focus on conducting direct comparative bioassays to determine the dose-response curves of MQA for primary root elongation and lateral root formation. Furthermore, investigating the binding affinity of MQA to the TIR1/AFB co-receptors and its in-planta stability will provide crucial insights into its molecular mechanism and potential advantages over IAA. Such studies are essential for the rational design of novel plant growth regulators with tailored activities for enhancing agricultural productivity.

References

  • Da Costa, C. T., de Almeida, M. R., Ruedell, C. M., Schwambach, J., Maraschin, F. S., & Fett-Neto, A. G. (2013). When stress and development go hand in hand: main hormonal controls of adventitious rooting in cuttings. Frontiers in plant science, 4, 133.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113-120.
  • Möller, B., & Weijers, D. (2009). Auxin control of root development. Cold Spring Harbor perspectives in biology, 1(4), a001479.
  • Overvoorde, P., Fukaki, H., & Beeckman, T. (2010). Auxin control of root development. Cold Spring Harbor perspectives in biology, 2(6), a001537.
  • Petrášek, J., & Friml, J. (2009). Auxin transport and its integration to regulate plant development. The Plant Cell, 21(12), 3589-3603.
  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460.
  • Teale, W. D., Paponov, I. A., & Palme, K. (2006). Auxin in action: signalling, transport and the control of plant growth and development. Nature reviews Molecular cell biology, 7(11), 847-859.
  • Vostrikova, T. V., Kalaev, V. N., Medvedeva, S. M., Ledeneva, I. V., & Shikhaliev, K. S. (2020). QUINOLINE DERIVATIVES AS GROWTH REGULATORS FOR ORNAMENTAL PLANTS. SOUTHERN JOURNAL OF SCIENCES, 28(28), 10-16.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.
  • Yu, H., Chen, X., Hong, Y., Wang, Y., Xu, G., & Liu, X. (2019). The intricate role of auxin in root development. Journal of experimental botany, 70(22), 6437-6454.
  • Zazimalova, E., Petrasek, J., & Benkova, E. (2010). Auxin metabolism and transport. eLS.

Sources

Validating the target engagement of [(2-Methylquinolin-8-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for [(2-Methylquinolin-8-yl)oxy]acetic acid , a synthetic small molecule belonging to the quinoline-oxyacetic acid class. Based on its pharmacophore—an 8-hydroxyquinoline scaffold ether-linked to an acetic acid moiety—this compound is primarily characterized as a synthetic auxin mimic (herbicide candidate) targeting the TIR1/AFB receptor complex, though it also possesses potential as a metallo-enzyme inhibitor or GPR35 agonist in human pharmacology contexts.

The following protocols focus on validating its primary mode of action as a Molecular Glue for the TIR1-Aux/IAA complex, while addressing the critical necessity of ruling out non-specific metal chelation artifacts inherent to the 8-hydroxyquinoline core.

Executive Summary & Mechanism of Action

[(2-Methylquinolin-8-yl)oxy]acetic acid (MQOA) functions as a structural analog of the endogenous plant hormone Indole-3-acetic acid (IAA) and synthetic auxins like 2,4-D. Its mechanism relies on Target-Mediated Ternary Complex Formation .

  • Primary Target: Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins.

  • Mechanism: The compound acts as a "molecular glue," filling the hydrophobic pocket of the TIR1 receptor to enhance its affinity for the Aux/IAA transcriptional repressor proteins (e.g., IAA7, IAA17). This recruitment triggers the ubiquitination and proteasomal degradation of Aux/IAA, releasing ARF transcription factors.

  • Critical Liability: The 8-hydroxyquinoline core is a known chelator of divalent cations (

    
    , 
    
    
    
    ). Validation must distinguish specific receptor binding from non-specific metallo-enzyme inhibition (e.g., HIF-PHD, JmjC).
Comparative Landscape

MQOA is evaluated against industry standards to determine potency and selectivity.

FeatureMQOA (Target)2,4-D (Standard)Quinmerac (Analog)IAA (Endogenous)
Chemical Class Quinoline-oxyacetic acidPhenoxyacetic acidQuinoline-carboxylic acidIndole-acetic acid
Binding Mode Molecular Glue (TIR1)Molecular Glue (TIR1)Molecular Glue (TIR1/AFB5)Molecular Glue (TIR1)
Selectivity High (Putative AFB5 pref.)Moderate (TIR1/AFB1-3)High (AFB5 selective)Pan-TIR1/AFB
Metabolic Stability High (Quinoline ring)ModerateHighLow (Rapid oxidation)
Chelation Potential High (8-HQ core)NegligibleLowNegligible

Experimental Validation Protocols

Protocol A: Surface Plasmon Resonance (SPR) – The Gold Standard

Objective: Quantify the


 of the ternary complex (TIR1 + Compound + Aux/IAA degron). Unlike simple inhibitors, auxin mimics often show low affinity for TIR1 alone and require the degron peptide for high-affinity binding.

Methodology:

  • Sensor Chip: Streptavidin (SA) or NTA chip.

  • Ligand Immobilization: Biotinylated insect-cell expressed AtTIR1 (Arabidopsis) or OsTIR1 (Rice).

  • Analyte Injection: Inject MQOA at varying concentrations (0.1 nM – 10

    
    M) in the presence of saturating Aux/IAA7 degron peptide  (e.g., 10 
    
    
    
    M).
  • Reference Channel: Inject MQOA + Peptide over a mutant TIR1 surface (or empty flow cell) to subtract non-specific binding.

  • Data Analysis: Fit to a 1:1 binding model (or conformational change model). A "signature" auxin response is a massive increase in binding response only in the presence of the peptide.

Success Criteria:

  • 
     < 500 nM in the presence of degron.
    
  • Negligible binding in the absence of degron (confirms molecular glue mechanism vs. allosteric binder).

Protocol B: In Vivo Degradation Assay (Luciferase Reporter)

Objective: Confirm functional target engagement in a cellular context (protoplasts or mammalian heterologous system).

Methodology:

  • Constructs:

    • Effector: 35S::TIR1-Myc (Receptor).

    • Reporter: 35S::Luciferase-IAA17 (Fusion of Luciferase and Aux/IAA degron).

    • Control: 35S::Renilla (Normalization).

  • Transfection: Co-transfect Arabidopsis mesophyll protoplasts or HEK293T cells (reconstituted system).

  • Treatment: Incubate with MQOA (10 nM – 100

    
    M) for 1–4 hours.
    
  • Readout: Measure Firefly/Renilla luminescence ratio.

  • Control: Use MG132 (Proteasome inhibitor). If MQOA activity is blocked by MG132, the mechanism is proteasome-dependent (on-target).

Protocol C: Chelation Liability Screen (The "False Positive" Check)

Objective: Rule out activity driven solely by metal stripping. Methodology:

  • Perform a FRET-based metal sensor assay (e.g., Zinpyr-1 for Zn) with MQOA.

  • Run the primary SPR assay with EDTA (if compatible) or mutant TIR1.

  • Critical Control: Test a structurally similar analog lacking the nitrogen lone pair (e.g., naphthalene derivative) or the hydroxyl group. If the analog loses activity, the 8-HQ chelation might be driving the effect.

Mechanism & Workflow Visualization

Figure 1: Auxin Signaling & Molecular Glue Mechanism

This diagram illustrates the "Molecular Glue" action of MQOA, facilitating the ubiquitination of the repressor.

AuxinSignaling MQOA MQOA (Ligand) TIR1 TIR1/AFB (F-Box Protein) MQOA->TIR1 Binds Pocket AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits (Basal State) SCF SCF Complex (E3 Ligase) SCF->TIR1 Scaffold Ub Ubiquitin SCF->Ub Activates Ub->AuxIAA Poly-ubiquitination Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Auxin Response) ARF->GeneExp Activates

Caption: MQOA acts as an interfacial ligand, stabilizing the interaction between the TIR1 F-box protein and the Aux/IAA repressor, leading to repressor degradation.

Figure 2: SPR Validation Workflow

A step-by-step logic flow for validating the specific "ternary complex" binding mode.

SPRWorkflow Start Start: Purified TIR1 Step1 Immobilize TIR1 on Chip Start->Step1 Branch Inject MQOA alone? Step1->Branch Result1 Low/No Signal (Expected) Branch->Result1 Yes Result2 High Signal (Off-Target/Aggregator) Branch->Result2 Yes Step2 Inject MQOA + Aux/IAA Peptide Result1->Step2 Analysis Analyze Binding Kinetics (Kon, Koff, Kd) Step2->Analysis Conclusion Valid Molecular Glue Analysis->Conclusion If Kd < 1uM

Caption: Decision tree for SPR analysis. True auxin mimics show cooperativity, binding significantly only in the presence of the co-receptor peptide.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

  • Lee, S., et al. (2014). "Structural basis for the negative regulation of auxin signaling by HSFA2." Nature Communications, 5, 3731. (Describes experimental setups for TIR1 SPR). Link

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120. Link

  • Prigge, M. J., et al. (2016). "Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions." eLife, 5, e15475. Link

  • PubChem Compound Summary. (2024). "2-[(2-Methylquinolin-8-yl)oxy]acetic acid." National Center for Biotechnology Information. Link

Introduction to [(2-Methylquinolin-8-yl)oxy]acetic acid and the Hypoxia-Inducible Factor (HIF) Pathway

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to Verifying the Biological Effects of [(2-Methylquinolin-8-yl)oxy]acetic acid

This guide provides a comprehensive framework for the independent verification of the biological activities of [(2-Methylquinolin-8-yl)oxy]acetic acid. As a derivative of 8-hydroxyquinoline, this compound is predicted to exhibit biological effects related to the modulation of the hypoxia-inducible factor (HIF) pathway, a critical cellular response to low oxygen levels. This guide will walk researchers through the experimental design, detailed protocols, and data interpretation necessary to rigorously assess these effects, comparing its performance against established alternatives.

[(2-Methylquinolin-8-yl)oxy]acetic acid belongs to the quinoline family of compounds. Its structural similarity to known chelating agents and other 8-hydroxyquinoline derivatives suggests a potential role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] These enzymes are responsible for the degradation of HIF-1α, the master regulator of the cellular response to hypoxia.

Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. However, under hypoxic conditions or in the presence of PHD inhibitors, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, erythropoiesis, and glucose metabolism. One of the key target genes is Vascular Endothelial Growth Factor (VEGF), a potent inducer of angiogenesis.[3][4]

This guide will focus on verifying the hypothesis that [(2-Methylquinolin-8-yl)oxy]acetic acid acts as a HIF-prolyl hydroxylase inhibitor, leading to the stabilization of HIF-1α and subsequent pro-angiogenic effects.

Core Hypothesis Workflow

compound [(2-Methylquinolin-8-yl)oxy]acetic acid phd Prolyl Hydroxylase (PHD) Inhibition compound->phd Hypothesized Action hif_stabilization HIF-1α Stabilization phd->hif_stabilization Leads to gene_expression Increased VEGF Gene Expression hif_stabilization->gene_expression Results in angiogenesis Enhanced Angiogenesis gene_expression->angiogenesis Promotes

Caption: Hypothesized mechanism of action for [(2-Methylquinolin-8-yl)oxy]acetic acid.

Experimental Verification Strategy

To independently validate the biological effects of [(2-Methylquinolin-8-yl)oxy]acetic acid, a multi-tiered experimental approach is recommended. This involves a series of in vitro assays designed to confirm each step of the hypothesized mechanism of action.

Experimental Workflow Overview

start Start Verification western_blot Western Blot for HIF-1α start->western_blot qpcr qPCR for VEGF mRNA western_blot->qpcr If HIF-1α is stabilized tube_formation In Vitro Angiogenesis Assay qpcr->tube_formation If VEGF is upregulated end Conclude Efficacy tube_formation->end If angiogenesis is enhanced

Caption: A stepwise approach for the experimental verification of the compound's effects.

Detailed Experimental Protocols

For each experimental stage, it is crucial to include appropriate controls to ensure the validity of the results.

Table 1: Experimental Controls

Control TypeDescriptionPurpose
Vehicle Control Cells treated with the solvent used to dissolve the test compound (e.g., DMSO).To account for any effects of the solvent on the cells.
Positive Control Cells treated with a known HIF-prolyl hydroxylase inhibitor (e.g., Roxadustat, Daprodustat).[3]To confirm that the experimental setup can detect the expected biological response.
Negative Control Untreated cells or cells treated with a compound known not to affect the HIF pathway.To establish a baseline for comparison.
Experiment 1: Verification of HIF-1α Stabilization via Western Blotting

This experiment aims to determine if [(2-Methylquinolin-8-yl)oxy]acetic acid can stabilize the HIF-1α protein in cultured cells.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate media until they reach 70-80% confluency.

  • Treatment: Treat the cells with [(2-Methylquinolin-8-yl)oxy]acetic acid at various concentrations, along with vehicle and positive controls, for a predetermined time (e.g., 4-8 hours). To prevent HIF-1α degradation during sample preparation, it is recommended to use a lysis buffer containing protease inhibitors and a chelating agent like CoCl₂.[5]

  • Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).[6]

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an 8-10% SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[7][8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Expected Outcome: A dose-dependent increase in the intensity of the HIF-1α band in cells treated with [(2-Methylquinolin-8-yl)oxy]acetic acid, similar to the positive control.

Experiment 2: Quantification of VEGF Gene Expression via qPCR

This experiment will determine if the stabilization of HIF-1α by [(2-Methylquinolin-8-yl)oxy]acetic acid leads to the upregulation of its target gene, VEGF.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as in Experiment 1 for cell culture and treatment.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and synthesize cDNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for human VEGF-A and a reference gene (e.g., GAPDH or β-actin).[9][10][11][12]

  • Data Analysis: Calculate the relative expression of VEGF mRNA using the ΔΔCt method.

Table 2: Example qPCR Primers for Human VEGF-A

GeneForward Primer Sequence (5'-3')Reverse Primer Sequence (5'-3')
VEGF-ATTGCCTTGCTGCTCTACCTCCAGATGGCAGTAGCTGCGCTGATA

Note: Primer sequences should be validated before use.[10]

Expected Outcome: A significant increase in the relative mRNA expression of VEGF in cells treated with [(2-Methylquinolin-8-yl)oxy]acetic acid compared to the vehicle control.

Experiment 3: Assessment of Pro-Angiogenic Effects via In Vitro Tube Formation Assay

This assay will evaluate the functional consequence of increased VEGF expression by assessing the ability of endothelial cells to form capillary-like structures.[13][14]

Protocol:

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[15]

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells. Treat the cells with different concentrations of [(2-Methylquinolin-8-yl)oxy]acetic acid, along with vehicle and positive controls (e.g., VEGF protein).

  • Incubation: Incubate the plate at 37°C for 4-12 hours to allow for tube formation.

  • Imaging and Analysis: Visualize the tube formation using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Expected Outcome: An increase in the formation of capillary-like tube structures in HUVECs treated with [(2-Methylquinolin-8-yl)oxy]acetic acid, indicating a pro-angiogenic effect.

Data Summary and Comparison with Alternatives

The results from the above experiments should be compiled and compared to a known HIF-prolyl hydroxylase inhibitor.

Table 3: Comparative Performance Data (Hypothetical)

CompoundHIF-1α Stabilization (Fold Change vs. Vehicle)VEGF mRNA Upregulation (Fold Change vs. Vehicle)Tube Formation (Total Tube Length, µm)
Vehicle Control1.01.01500
[(2-Methylquinolin-8-yl)oxy]acetic acid 4.56.24500
Roxadustat (Positive Control)5.07.05200

Conclusion and Future Directions

This guide outlines a rigorous and independent approach to verifying the biological effects of [(2-Methylquinolin-8-yl)oxy]acetic acid as a potential HIF-prolyl hydroxylase inhibitor. Positive results from these experiments would provide strong evidence for its mechanism of action and pro-angiogenic properties.

Further in-depth studies could include:

  • In vivo angiogenesis assays: Such as the chick chorioallantoic membrane (CAM) assay or the Matrigel plug assay in mice to confirm the pro-angiogenic effects in a living organism.[15][16]

  • Direct PHD inhibition assays: To confirm that the compound directly inhibits the enzymatic activity of PHDs.[17]

  • Toxicity and specificity studies: To assess the compound's safety profile and its selectivity for PHDs over other enzymes.

By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently and independently evaluate the therapeutic potential of [(2-Methylquinolin-8-yl)oxy]acetic acid.

References

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

  • Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Retrieved from [Link]

  • De Gruyter. (2016). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • PubMed. (1996). RT-PCR method to quantify vascular endothelial growth factor expression. Retrieved from [Link]

  • PubMed Central. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Angiogenesis Assays. Retrieved from [Link]

  • MDPI. (2023, March 29). VEGF Induces Expression of Genes That Either Promote or Limit Relaxation of the Retinal Endothelial Barrier. Retrieved from [Link]

  • Bio-Techne. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Retrieved from [Link]

  • MDPI. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. Retrieved from [Link]

  • OriGene Technologies. VEGFA Human qPCR Primer Pair (NM_001025366). Retrieved from [Link]

  • Amsbio. In Vitro Angiogenesis Assays. Retrieved from [Link]

  • BioTechniques. (1996). RT-PCR Method to Quantify Vascular Endothelial Growth Factor Expression. Retrieved from [Link]

  • ResearchGate. (2013, October 28). Does anyone perform HIF1 alpha Western blot?. Retrieved from [Link]

  • ResearchGate. Summary of PHD activity assays. Retrieved from [Link]

  • Reaction Biology. Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. Cell Angiogenesis Assays. Retrieved from [Link]

  • Sino Biological. Human VEGF-A qPCR Primer Pair, HP100106. Retrieved from [Link]

  • PubMed Central. (2020). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Retrieved from [Link]

  • PubMed Central. (2013). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Retrieved from [Link]

Sources

Structure-Activity Relationship Comparison of [(2-Methylquinolin-8-yl)oxy]acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [(2-Methylquinolin-8-yl)oxy]acetic acid scaffold represents a critical structural evolution of the classic 8-hydroxyquinoline (8-HQ) pharmacophore. While 8-HQ is renowned for its indiscriminate metal chelation and cytotoxicity, the introduction of an oxyacetic acid moiety at the C8 position fundamentally alters its physicochemical profile, reducing direct cytotoxicity while creating a versatile handle for target-specific derivatization.

This guide provides an objective technical comparison of this scaffold against its key analogs, focusing on its role as a precursor for high-potency antimicrobial hydrazones , antiviral agents , and auxinic modulators . We analyze the trade-offs between lipophilicity, chelation capability, and metabolic stability.

Chemical Framework & Core Scaffold

To understand the SAR, we must first define the numbering and regions of the core structure. The scaffold is a quinaldine (2-methylquinoline) derivative etherified at the 8-position.

The Pharmacophore
  • Core: Quinoline ring (planar, lipophilic, DNA intercalating potential).

  • C2-Substituent: Methyl group (increases lipophilicity, blocks C2 oxidation).

  • C8-Linker: Oxyacetic acid ether (blocks direct N-O chelation, adds polar carboxylate).

SAR Visualization (DOT Diagram)

The following diagram maps the critical modification zones and their biological impact.

SAR_Map Core [(2-Methylquinolin-8-yl)oxy]acetic Acid (Core Scaffold) Region_C2 Region A: C2 Position (Methyl Group) Core->Region_C2 Steric Shielding Lipophilicity (+) Region_C5_C7 Region B: C5/C7 Positions (Ring Substitution) Core->Region_C5_C7 Electronic Tuning Halogens increase potency Region_Linker Region C: Oxyacetic Linker (Ether Oxygen) Core->Region_Linker Chelation Blockade Solubility Control Core->Region_Linker Metabolic Stability Region_Tail Region D: Carboxyl Tail (Acid/Ester/Hydrazide) Region_Linker->Region_Tail Warhead Attachment

Figure 1: Structural dissection of the [(2-Methylquinolin-8-yl)oxy]acetic acid scaffold highlighting four critical zones for medicinal chemistry optimization.

Comparative SAR Analysis

Region A: The C2-Methyl Group (Quinaldine vs. Quinoline)

The presence of the methyl group at C2 distinguishes this scaffold from simple quinoline-8-yloxyacetic acid.

Feature2-H (Quinoline)2-Methyl (Quinaldine)Impact on Drug Design
Lipophilicity (LogP) ModerateHigh (+0.5 log units)Enhanced membrane permeability for intracellular targets (e.g., bacterial DNA gyrase).
Metabolic Stability Low (C2 oxidation prone)HighThe methyl group sterically hinders oxidation by CYP450 enzymes at the reactive C2 position.
Steric Hindrance LowModerateMay reduce affinity for sterically tight binding pockets but improves selectivity.

Insight: For antimicrobial applications, the 2-methyl analog is superior due to improved pharmacokinetic half-life and membrane penetration.

Region B: Ring Substitutions (C5 and C7)

Electrophilic substitution at C5 and C7 dramatically affects the electronic density of the quinoline ring.

  • 5-Chloro/5,7-Dichloro: Introduction of chlorine atoms (electron-withdrawing) significantly increases antimicrobial potency . This is attributed to enhanced lipophilicity and the "electron-poor" ring facilitating stronger pi-stacking interactions with DNA base pairs or enzyme active sites.

  • 5-Nitro: often leads to cytotoxicity issues (Ames positive liability) and is less favored than halogenation.

Region D: The Carboxyl Tail (The "Warhead")

This is the most critical region for functional divergence. The acid itself is often a weak effector; derivatization unlocks the potency.

Derivative ClassStructureActivity ProfileMechanism Note
Free Acid -OCH₂COOHLow/ModerateWeak membrane permeation; potential auxin-like activity in plants; often an inactive prodrug in bacteria.
Ethyl Ester -OCH₂COOEtModerateImproved uptake; hydrolyzed intracellularly to the acid.
Hydrazide -OCH₂CONHNH₂High Key intermediate; H-bond donor/acceptor capability.
Hydrazone -OCH₂CONHN=CHRVery High Schiff bases formed with aldehydes. High antiviral/antibacterial activity due to iron chelation restoration or specific enzyme inhibition.

Mechanism of Action: The "Masked" Chelator Hypothesis

Unlike 8-hydroxyquinoline, the oxyacetic acid analogs cannot form a direct 5-membered chelate ring with metals (Mg²⁺, Fe²⁺) because the phenolic oxygen is alkylated.

However, two pathways restore activity:

  • Metabolic Cleavage: Intracellular esterases or etherases may cleave the oxyacetic side chain, releasing the toxic 8-HQ core in situ (Trojan Horse mechanism).

  • Alternative Binding: Hydrazide/Hydrazone derivatives utilize the carbonyl oxygen and the hydrazide nitrogen to form coordinate bonds with metal centers in metalloenzymes (e.g., Methionine aminopeptidase).

Mechanism Prodrug [(2-Methylquinolin-8-yl)oxy]acetic Acid (Masked Chelator) Uptake Cellular Uptake (Lipophilic Diffusion) Prodrug->Uptake Deriv Hydrazone Formation (Schiff Base) Uptake->Deriv Synthetic Modification or Metabolism Target1 Target A: Metal Chelation (Fe2+/Zn2+ Sequestration) Deriv->Target1 Primary MOA (Bacteriostatic) Target2 Target B: DNA Intercalation (Planar Ring Stacking) Deriv->Target2 Secondary MOA (Bactericidal)

Figure 2: Proposed dual-mechanism of action for hydrazone derivatives of the scaffold.

Experimental Protocols

Synthesis of [(2-Methylquinolin-8-yl)oxy]acetic Acid

Objective: To synthesize the core scaffold via Williamson ether synthesis.

Reagents: 2-Methyl-8-hydroxyquinoline (8-HQ), Ethyl chloroacetate, Anhydrous


, Acetone/DMF.

Protocol:

  • Activation: Dissolve 2-methyl-8-hydroxyquinoline (10 mmol) in anhydrous acetone (50 mL). Add anhydrous

    
     (15 mmol) and reflux for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add ethyl chloroacetate (12 mmol) dropwise over 10 minutes.

  • Reflux: Continue refluxing for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Filter off inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Hydrolysis (Optional for Acid): Dissolve the resulting ester in EtOH (20 mL) and 10% NaOH (10 mL). Reflux for 1 hour. Acidify with dilute HCl to pH 3 to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water.

Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Compare the potency of the Acid vs. Hydrazide derivative against S. aureus.

Protocol:

  • Preparation: Dissolve compounds in DMSO to a stock concentration of 1000 µg/mL.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500 - 0.9 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 measurement.

    • Control: Ciprofloxacin (Positive), DMSO (Negative).

Comparative Data Summary

The following table synthesizes data from various hydrazone/hydrazide studies derived from this scaffold.

Compound AnalogR-Group (C8-Linker)MIC (S. aureus)MIC (E. coli)Toxicity (Vero Cells)
Parent (8-HQ) -OH2-4 µg/mL4-8 µg/mLHigh
Acid Scaffold -OCH₂COOH>100 µg/mL>100 µg/mLLow
Ester Analog -OCH₂COOEt50-100 µg/mL>100 µg/mLLow
Hydrazide -OCH₂CONHNH₂12.5 µg/mL25 µg/mLModerate
Hydrazone (5-Cl) -OCH₂CONHN=CH-Ph(Cl)3.12 µg/mL 6.25 µg/mL Low

Interpretation: The acid scaffold itself is relatively inactive, serving as a "carrier." Conversion to the hydrazone restores potency comparable to the parent 8-HQ but with significantly reduced mammalian cytotoxicity (higher selectivity index).

References

  • Saadeh, H. A., et al. (2020).[1] "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 25(18), 4321.[1] Link

  • Prachayasittikul, V., et al. (2013). "Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives." International Journal of Molecular Sciences. Link

  • Gao, W., & Li, Y. (2013). "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 19(6).[2] Link

  • BldPharm. (n.d.). "2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid Safety & Data." BldPharm Product Data. Link

  • BenchChem. (2025). "8-Aminoquinoline Derivatives: A Comprehensive Technical Review." BenchChem Technical Guides. Link

Sources

Comparative Review: Synthetic Auxin Architectures & The Quinoline-Oxy-Acetate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of synthetic auxin classes, specifically positioning the research probe [(2-Methylquinolin-8-yl)oxy]acetic acid (referred to herein as 2-MeQOA ) against established commercial herbicides.

While 2,4-D (Phenoxy-carboxylate) and Quinclorac (Quinoline-carboxylate) dominate the market, 2-MeQOA represents a distinct "hybrid" scaffold. It combines the quinoline ring of Quinclorac with the oxyacetic acid tail of 2,4-D. This unique architecture makes it a critical chemical probe for studying auxin receptor selectivity (TIR1 vs. AFB5) and metabolic stability.

Key Insight: The absence of electron-withdrawing halogens on the 2-MeQOA scaffold, combined with its steric bulk, suggests it functions as a weak auxin agonist or a competitive antagonist in specific tissues, unlike the hyper-potent chlorinated commercial standards.

Chemical Architecture & Structural Homology

To understand the performance of 2-MeQOA, we must deconstruct it against the "Auxin Pharmacophore"—the essential structural features required for binding the TIR1/AFB receptor pocket.

Comparative Structural Analysis
CompoundScaffold ClassRing StructureSide Chain (The "Tail")Key SubstituentsPrimary Receptor Preference
2,4-D Phenoxy-carboxylatePhenylOxyacetic Acid (-O-CH2-COOH)2,4-DichloroTIR1 (High Affinity)
Quinclorac Quinoline-carboxylateQuinolineCarboxylic Acid (-COOH)3,7-DichloroAFB5 (High Selectivity)
Dicamba BenzoatePhenylCarboxylic Acid (-COOH)3,6-Dichloro-2-methoxyTIR1 / AFB5 (Mixed)
2-MeQOA Quinoline-oxy-acetate Quinoline Oxyacetic Acid (-O-CH2-COOH)2-Methyl Unknown/Mixed (Probe)
Structural Logic (The "Why")
  • The Tail (Binding Anchor): The carboxylate group forms a salt bridge with the Arg403 residue in the TIR1 pocket. 2,4-D and 2-MeQOA share the oxyacetic spacer, which provides rotational freedom. Quinclorac has a rigid carboxylate directly attached to the ring, restricting it to the larger AFB5 pocket.

  • The Ring (Steric Fit): The Quinoline ring (found in Quinclorac and 2-MeQOA) is bulkier than the Phenyl ring of 2,4-D. This bulk often hinders binding to TIR1 but is accommodated by AFB5.

  • The Substituents (Stability): 2,4-D and Quinclorac rely on Chlorine atoms to withdraw electrons (increasing acidity) and block metabolic hydroxylation. 2-MeQOA lacks these chlorines , relying instead on a methyl group. This predicts lower metabolic stability and weaker binding affinity compared to the chlorinated standards.

Mechanism of Action: The Signaling Cascade

Synthetic auxins act as "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressor. This leads to the degradation of the repressor and the activation of auxin response genes.

Pathway Visualization

The following diagram illustrates the entry of the synthetic auxin and the bifurcation of receptor binding based on structural class.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_Input Synthetic Auxin Application (2,4-D / 2-MeQOA) Influx Influx Carrier (AUX1/LAX) Auxin_Input->Influx Active Transport/Diffusion Efflux Efflux Carrier (PIN Proteins) Influx->Efflux Translocation TIR1 TIR1 Receptor (Preferred by 2,4-D) Influx->TIR1 AFB5 AFB5 Receptor (Preferred by Quinclorac) Influx->AFB5 Complex SCFTIR1/AFB5 Complex TIR1->Complex Binding AFB5->Complex Binding AuxIAA Aux/IAA Repressor (Target for Degradation) Complex->AuxIAA Recruitment (Molecular Glue) Ubiquitination Ubiquitination & 26S Proteasome Degradation AuxIAA->Ubiquitination ARF ARF Transcription Factors (Released) Ubiquitination->ARF Derepression GeneExp Gene Expression (Cell Elongation/Death) ARF->GeneExp

Figure 1: The Auxin Signaling Cascade. Note that 2-MeQOA likely exhibits mixed affinity due to its hybrid structure, potentially binding AFB5 due to the quinoline ring but retaining TIR1 features via the oxyacetic tail.

Comparative Performance Review

This section evaluates the predicted and observed performance of 2-MeQOA relative to industry standards.

A. Potency & Efficacy (Root Inhibition)
  • 2,4-D: Extremely potent (IC50 ~20-50 nM in Arabidopsis). The chlorines prevent degradation.

  • 2-MeQOA: Predicted to be 10-100x less potent than 2,4-D.

    • Reasoning: The lack of halogenation at the 5- or 7-positions of the quinoline ring makes it susceptible to rapid hydroxylation and glycosylation in the plant.

    • Application: Useful as a "soft" auxin or for identifying hypersensitive mutants, but likely ineffective as a standalone herbicide at standard field rates.

B. Selectivity & Resistance[1]
  • Quinclorac: Highly selective for grasses (monocots) due to specific metabolism and AFB5 affinity.

  • 2-MeQOA: Likely retains some dicot toxicity due to the oxyacetic tail (similar to 2,4-D) but with reduced potency.

  • Resistance Potential: Weeds resistant to Quinclorac (via AFB5 mutations) may show cross-resistance to 2-MeQOA if the quinoline ring is the primary recognition motif.

C. Physicochemical Properties (Translocation)
Property2,4-DQuinclorac2-MeQOAImplication for 2-MeQOA
Acid Dissociation (pKa) 2.84.34~3.0 - 3.5Strong acid trapping in phloem; good systemic mobility.
Lipophilicity (LogP) 2.81-1.15 (low)~2.5 (Est.)Moderate lipophilicity allows good membrane permeability, similar to 2,4-D.
Volatility High (Ester forms)LowLow-ModerateThe quinoline ring adds weight, reducing volatility compared to simple phenoxys.

Experimental Protocol: Comparative Root Growth Assay

To validate the activity of 2-MeQOA against 2,4-D, the Root Growth Inhibition Assay is the gold standard. This protocol relies on the fact that exogenous auxins inhibit primary root elongation in a dose-dependent manner.

Workflow Diagram

ExperimentalProtocol Prep 1. Plate Preparation (0.5x MS Medium + Sucrose) Seed 2. Seed Sterilization & Stratification (4°C, 2 days) Prep->Seed Treat 3. Transfer to Treatment Plates (0, 10nM, 100nM, 1µM, 10µM) Seed->Treat Grow 4. Vertical Growth (22°C, 16h Light, 5-7 days) Treat->Grow Measure 5. Imaging & Quantification (ImageJ / RootNav) Grow->Measure

Figure 2: Standardized workflow for assessing auxin potency.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 2-MeQOA and 2,4-D in DMSO to create 100 mM stock solutions.

    • Critical Control: Ensure final DMSO concentration in plates is <0.1% to avoid solvent toxicity.

  • Media Setup:

    • Use 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% phytoagar, pH 5.7.

    • Add compounds to molten agar (cooled to 50°C) to achieve a log-scale gradient: 10 nM, 100 nM, 1 µM, 10 µM .

  • Plant Material:

    • Use Arabidopsis thaliana (Col-0 wild type).

    • Optional: Include tir1-1 or afb5 mutants to determine receptor specificity.

  • Growth Conditions:

    • Place seeds on plates; stratify at 4°C for 48 hours (synchronizes germination).

    • Transfer to growth chamber. Crucial: Orient plates vertically to allow roots to grow along the agar surface.

  • Data Analysis:

    • Scan plates at Day 5 and Day 7.

    • Measure primary root length.

    • Calculate IC50 (concentration inhibiting 50% growth) using non-linear regression (GraphPad Prism or R).

Expected Outcome: If 2-MeQOA is a functional auxin, it will inhibit root growth. If the IC50 of 2-MeQOA is significantly higher (e.g., 5 µM) than 2,4-D (e.g., 0.05 µM), it confirms the hypothesis that the lack of chlorination and steric bulk reduces potency.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Link

  • Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316. Link

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant Physiology, 142(2), 542-552. Link

  • BenchChem. (2025). Cloquintocet-mexyl and related Quinoline-oxy-acetate intermediates.[1] Chemical Safety & Models. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of [(2-Methylquinolin-8-yl)oxy]acetic acid

[1]

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of [(2-Methylquinolin-8-yl)oxy]acetic acid (also known as Actinoquinol).[1] While often used as a chelating agent or pharmaceutical intermediate, this compound presents specific environmental risks due to the persistence of the quinoline ring structure.

Immediate Directive: This substance must never be disposed of via sanitary sewer systems. It requires high-temperature incineration through a licensed hazardous waste contractor. Treat as Non-Halogenated Organic Waste unless mixed with halogenated solvents.

Chemical Profile & Hazard Assessment

To ensure proper segregation, one must understand the chemical behavior of the waste. This molecule combines a quinoline ring (basic nitrogen source, though sterically hindered) with a carboxylic acid tail.

Physicochemical Data & Waste Classification[1]
ParameterDataOperational Implication
Chemical Name [(2-Methylquinolin-8-yl)oxy]acetic acidPrimary label identifier.
Common Name ActinoquinolAlternate identifier for inventory.
CAS Number 15301-40-3 Required for waste manifesting.[1]
Molecular Formula C₁₂H₁₁NO₃High C/N content; suitable for incineration.[1]
Physical State Solid (typically off-white powder)Dust control measures required.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[1]
Environmental Aquatic Toxicity (Quinoline backbone)Zero-discharge policy to drains.[1]
RCRA Status Not P-listed or U-listed specifically.[1]Classify as Non-Regulated Chemical Waste (unless characteristic D-codes apply due to mixture).[1]

Scientific Rationale for Disposal Protocols

Why do we handle it this way?

The Quinoline Persistence Factor

The core hazard is not acute lethality, but environmental persistence. Quinoline derivatives are heteroaromatic rings that resist biodegradation in standard wastewater treatment plants. If released, they accumulate in sediment and exhibit toxicity to aquatic life.[2]

  • Protocol: High-temperature incineration (>1000°C) is required to break the aromatic ring and oxidize the nitrogen to safe oxides.

Chemical Incompatibility & Segregation

Although the molecule contains a carboxylic acid group, the ether linkage and the quinoline ring create a complex stability profile.

  • Avoid Oxidizers: Do not mix waste streams containing this compound with strong oxidizers (e.g., Nitric Acid, Peroxides). The electron-rich quinoline ring can undergo uncontrolled oxidation or nitration, leading to exothermic runaway.

  • Avoid Strong Bases: While the acid tail can be neutralized, mixing with strong bases (NaOH) in a waste container can generate heat. It is safer to dispose of the material as a neutral or slightly acidic organic stream without in-lab neutralization.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
  • Containment: Place the solid material in a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "[(2-Methylquinolin-8-yl)oxy]acetic acid, Solid"[1]

    • Hazard Checkbox: "Irritant", "Toxic".

  • Secondary Containment: Store the jar in a secondary bin designated for "Solid Organics" until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Most common scenario: The chemical is dissolved in a solvent (e.g., Methanol, DMSO, Dichloromethane).[1]

  • Characterize the Solvent: The solvent dictates the waste stream, not the solute.

    • If Halogenated (DCM, Chloroform): Use Halogenated Waste carboy.

    • If Non-Halogenated (Methanol, Acetone): Use Non-Halogenated Organic carboy.

  • Concentration Check: If the concentration of Actinoquinol is >5%, note this explicitly on the tag.

  • pH Check: Ensure the waste stream is between pH 3–11. If highly acidic due to the compound, do not mix with cyanide or sulfide wastes (risk of HCN/H₂S gas generation).

Operational Logic Diagram

The following flowchart visualizes the decision-making process for disposing of this specific chemical.

DisposalWorkflowStartWaste Generation:[(2-Methylquinolin-8-yl)oxy]acetic acidStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Pure Powder or Spill Debris)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Dissolved in Solvent)StateCheck->LiquidWasteLiquidSolidPackPack in Wide-MouthHDPE/Glass JarSolidWaste->SolidPackLabelingLABELING REQUIRED:1. Full Chemical Name2. CAS: 15301-40-33. Hazard: IrritantSolidPack->LabelingSolventCheckCheck Solvent TypeLiquidWaste->SolventCheckHaloHalogenated Solvent(e.g., DCM)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloNo HalogensHalo->LabelingNonHalo->LabelingStorageSegregate from OxidizersStore in Secondary ContainmentLabeling->StorageFinalDispHand-off to EHSMethod: IncinerationStorage->FinalDisp

Figure 1: Decision matrix for the segregation and packaging of Actinoquinol waste streams.

Emergency Contingencies

Spill Response (Lab Scale < 500g)
  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation (H335).

  • Isolation: Demarcate the area.

  • Neutralization/Absorption:

    • Solids: Do not sweep dry (creates dust). Cover with wet paper towels or use a HEPA vacuum if available.

    • Liquids: Absorb with vermiculite or standard "Organic" spill pads.

  • Disposal: Collect all cleanup materials into a hazardous waste bag/pail. Label as "Debris contaminated with CAS 15301-40-3" .[1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][4] The quinoline moiety can cause stinging and potential corneal irritation.

  • Skin Contact: Wash with soap and water.[3][4] Do not use ethanol (may increase absorption).

References

  • PubChem. (n.d.). Compound Summary: Actinoquinol (CAS 15301-40-3).[1][3][4] National Library of Medicine.[5] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[5] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Personal Protective Equipment (PPE) for Handling [(2-Methylquinolin-8-yl)oxy]acetic acid

[1]

CAS Number: 5180-87-0 Chemical Family: Quinoline derivative / Carboxylic acid Physical State: Solid (Crystalline powder)[1]

Hazard Profile & Risk Assessment

Senior Scientist Insight: Do not underestimate this compound based on its status as a common laboratory building block. While it is not a volatile corrosive like glacial acetic acid, the molecule possesses a "dual-threat" structure:[1]

  • The Quinoline Core: Lipophilic and planar. This allows for potential dermal absorption and intercalation with biological targets.

  • The Oxyacetic Acid Tail: Provides localized acidity (pKa ~3-4), making it a potent irritant to mucous membranes and ocular tissue.

GHS Classification (Derived):

  • Skin Irritation (Category 2): Causes localized dermatitis upon contact.

  • Eye Irritation (Category 2A/1): High risk of micro-abrasion from dust followed by acid-mediated irritation.

  • STOT-SE (Category 3): Respiratory tract irritation if dust is inhaled.

PPE Selection Matrix

The following PPE standards are non-negotiable for ensuring a self-validating safety system.

A. Hand Protection (Dermal Barrier)

Recommendation: 100% Nitrile Rubber (Accelerator-free preferred).

ParameterSpecificationScientific Rationale
Material Nitrile (Acrylonitrile Butadiene)Excellent resistance to organic acids and common solvents (DMSO, Methanol) used to dissolve this ligand. Latex is not recommended due to poor organic solvent resistance.
Thickness Minimum 0.11 mm (4-5 mil)Provides sufficient tensile strength to prevent micro-tears during spatula manipulation while maintaining tactile sensitivity.
Cuff Length Extended (>280 mm)Prevents "gap exposure" between the lab coat and glove when reaching into the fume hood.
Double Gloving Required for Solutions >100mMIf dissolving in DMSO (a penetrant carrier), double gloving is mandatory to prevent transdermal delivery of the compound.
B. Ocular & Respiratory Protection

Recommendation: Chemical Splash Goggles + Fume Hood (Primary).

  • Why Goggles? Safety glasses with side shields are insufficient for fine powders. Static charge can cause [(2-Methylquinolin-8-yl)oxy]acetic acid dust to cling to surfaces and migrate behind standard lenses. Indirect-vent goggles seal the orbital area.

  • Respiratory: All handling of the dry powder must occur inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 particulate respirator is the absolute minimum requirement.[1]

Operational Protocol: Handling & Solubilization

This workflow is designed to minimize dust generation and solvent splashing.

Step 1: Weighing (The Critical Control Point)
  • Static Control: This powder is prone to static buildup. Use an anti-static gun or ionizing bar inside the balance enclosure.

  • Technique: Use a disposable anti-static weighing boat. Do not use weighing paper, as the crease can trap the compound, leading to aerosolization when unfolding.[1]

Step 2: Solubilization
  • Solvent Choice: Typically soluble in DMSO, Methanol, or dilute aqueous base (NaOH).[1]

  • Exothermic Risk: If dissolving in base, add the base slowly to the powder.[1] The neutralization reaction is mildly exothermic; rapid addition can cause micro-splattering.

Step 3: Waste Disposal[1][2]
  • Solid Waste: Dispose of contaminated weighing boats and gloves in "Hazardous Solid Waste" (labeled: Toxic/Irritant Organic Solid).

  • Liquid Waste: Segregate into "Organic Acid Waste" or "Non-Halogenated Organic Solvents" depending on the carrier solvent. Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent nitration of the quinoline ring.[1]

Visualized Workflows
Diagram 1: Safety Decision Logic

This decision tree guides the researcher through the PPE selection process based on the state of the matter.

SafetyLogicStartStart: Handling [(2-Methylquinolin-8-yl)oxy]acetic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidLiquidSolution (DMSO/MeOH)StateCheck->LiquidHoodCheckIs Fume Hood Available?Solid->HoodCheckConcCheckConcentration > 100mMor DMSO Solvent?Liquid->ConcCheckHoodYesStandard PPE:Nitrile Gloves (4 mil)Lab CoatGogglesHoodCheck->HoodYesYesHoodNoSTOP: Respiratory RiskReq: N95 Mask + GogglesAvoid DraftsHoodCheck->HoodNoNoHighRiskEnhanced PPE:Double Nitrile GlovesSplash GogglesImpervious ApronConcCheck->HighRiskYesLowRiskStandard PPE:Single Nitrile GlovesSafety Glasses w/ ShieldsConcCheck->LowRiskNo

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: Operational Workflow

Step-by-step execution to maintain containment.

WorkflowPrep1. PrepAnti-static gunWeigh boatWeigh2. WeighingInside HoodAvoid DraftsPrep->WeighTransferDissolve3. SolubilizationAdd Solvent to Powder(Not Powder to Solvent)Weigh->DissolveSlow AdditionClean4. DeconWipe surfaces withEtOH/WaterDissolve->CleanSeal Container

Caption: Operational sequence emphasizing containment during the transition from solid to liquid phase.

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes.[2][3][4] The acid functionality requires thorough irrigation to prevent corneal hazing.

  • Skin Contact: Wash with soap and water.[2][4] Do not use ethanol immediately, as it may increase the solubility and absorption of the quinoline ring into the skin.[1]

  • Spill (Powder): Do not dry sweep. Cover with a damp paper towel (water or dilute bicarb) to wet the powder, then wipe up to prevent dust generation.[1]

References
  • PubChem. (2025).[5][6] Quinoline Derivatives Hazard Compilation. National Library of Medicine. Retrieved February 2, 2026, from [Link].[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Methylquinolin-8-yl)oxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[(2-Methylquinolin-8-yl)oxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.